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Core Science & Biosynthesis

Foundational

Targeting Nitric Oxide Synthase: The Mechanism of Action and Biological Assay Evaluation of 2-Methylcyclopropane-1-carboximidamide

Executive Summary Nitric Oxide Synthases (NOS) are a family of complex oxidoreductases responsible for the conversion of L-arginine to L-citrulline and nitric oxide (NO). Dysregulation of NOS isoforms—particularly neuron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitric Oxide Synthases (NOS) are a family of complex oxidoreductases responsible for the conversion of L-arginine to L-citrulline and nitric oxide (NO). Dysregulation of NOS isoforms—particularly neuronal NOS (nNOS) and inducible NOS (iNOS)—is heavily implicated in neurodegenerative disorders, neuropathic pain, and the progression of certain cancers such as melanoma. 2-Methylcyclopropane-1-carboximidamide (CAS: 617715-95-4) represents a critical structural pharmacophore in the development of potent, competitive NOS inhibitors.

This technical guide dissects the structural causality behind the compound's mechanism of action (MoA) and provides comprehensive, self-validating biological assay protocols utilized by drug development professionals to quantify its inhibitory efficacy.

Structural Mechanism of Action (MoA)

To understand the inhibitory mechanics of 2-Methylcyclopropane-1-carboximidamide, one must examine the highly conserved catalytic core of the NOS enzyme. The active site features a heme porphyrin ring and a critical glutamate residue (e.g., Glu592 in human nNOS, Glu363 in eNOS, and Glu377 in iNOS)[1]. The endogenous substrate, L-arginine, normally anchors to this active site via its guanidino group.

2-Methylcyclopropane-1-carboximidamide acts as a highly effective competitive inhibitor through two primary structural interactions:

  • Amidine Anchoring (Electrostatic & Hydrogen Bonding): The carboximidamide moiety is a bioisostere of the guanidino group of L-arginine. Upon entering the active site, the amidine group forms a robust bidentate hydrogen-bonding network and salt bridge with the carboxylate of the active site glutamate[2]. This interaction is the primary anchor that competitively displaces L-arginine.

  • Hydrophobic Packing & Entropic Advantage: Unlike simple, flexible linear amidines (e.g., acetamidine), the 2-methylcyclopropane ring provides rigid steric bulk. This cyclic system fits precisely into a small hydrophobic pocket situated directly above the heme plane. The rigidity of the cyclopropane ring restricts rotational degrees of freedom, significantly lowering the entropic penalty of binding and enhancing the inhibitor's affinity ( Ki​ ) and residence time within the catalytic pocket[3].

G cluster_0 NOS Active Site Pocket Glu Catalytic Glutamate (e.g., Glu592 in nNOS) Heme Heme Porphyrin Ring Pocket Hydrophobic Pocket Inhibitor 2-Methylcyclopropane-1- carboximidamide Inhibitor->Glu Bidentate H-bonds (Amidine group) Inhibitor->Pocket Steric fit (Methylcyclopropyl) Arg L-Arginine (Substrate) Inhibitor->Arg Competitive Displacement Arg->Glu Natural Binding

Diagram 1: Structural mechanism of NOS inhibition by 2-Methylcyclopropane-1-carboximidamide.

Biological Assays: Rationale and Causality

Evaluating the potency of NOS inhibitors requires assays that can isolate the primary catalytic event. Because NO is a highly reactive, volatile free radical with a half-life of mere seconds, directly measuring NO in real-time is technically challenging and prone to artifacts.

The gold standard for evaluating carboximidamide-based inhibitors is the L-[³H]Citrulline Conversion Assay . The causality of this assay relies on the enzyme's stoichiometry: NOS produces NO and L-citrulline in a strict 1:1 ratio. By utilizing radiolabeled L-arginine and quantifying the accumulation of radiolabeled L-citrulline, researchers obtain a highly sensitive, direct read of enzymatic turnover that is immune to the oxidative degradation pathways that plague direct NO measurements[4].

For cell-based evaluation, the Griess Reagent Assay is employed. While it measures the stable oxidation product of NO (nitrite, NO₂⁻) rather than NO itself, it serves as a critical secondary validation system to confirm the inhibitor's cell permeability and target engagement in a physiological environment.

Experimental Protocols

Protocol A: L-[³H]Citrulline Conversion Radiometric Assay (Cell-Free)

This protocol is a self-validating system; the inclusion of EDTA quenches the reaction by chelating calcium (essential for nNOS/eNOS calmodulin binding), ensuring that the measured radiometric signal perfectly represents the specific incubation window.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 1.25 mM CaCl₂, 10 µg/mL calmodulin, 0.1 mM NADPH, 10 µM tetrahydrobiopterin (BH4), and 10 µM FAD/FMN.

  • Enzyme & Inhibitor Pre-incubation: Add recombinant human NOS enzyme (nNOS, eNOS, or iNOS) to the assay buffer. Introduce 2-Methylcyclopropane-1-carboximidamide at varying concentrations (e.g., 1 nM to 100 µM) and pre-incubate for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Spike the mixture with 10 µM L-arginine containing 0.1 µCi of L-[³H]arginine. Incubate at 37°C for exactly 10 minutes.

  • Reaction Quenching: Terminate the reaction by adding 400 µL of ice-cold quench buffer (50 mM HEPES, pH 5.5, containing 5 mM EDTA). The low pH and calcium chelation instantly halt NOS catalysis.

  • Cation Exchange Chromatography: Apply the quenched mixture to a Dowex-50W (Na⁺ form) cation exchange column. Unreacted L-[³H]arginine (positively charged) binds to the resin, while the neutral L-[³H]citrulline flows through into the eluate.

  • Quantification: Collect the eluate and quantify the L-[³H]citrulline using liquid scintillation counting. Calculate IC₅₀ values using non-linear regression analysis.

G Step1 Prepare Recombinant NOS Enzyme Step2 Add Inhibitor & Pre-incubate Step1->Step2 Step3 Initiate Reaction: L-[3H]Arg + Cofactors Step2->Step3 Step4 Quench Reaction (EDTA/HEPES buffer) Step3->Step4 Step5 Cation Exchange Chromatography Step4->Step5 Step6 Liquid Scintillation Counting (L-[3H]Citrulline) Step5->Step6

Diagram 2: Workflow of the L-[³H]Citrulline Conversion Radiometric Assay.

Protocol B: Cell-Based Griess Assay
  • Cell Culture & Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Stimulate with LPS (1 µg/mL) and IFN-γ (10 U/mL) for 12 hours to induce iNOS expression.

  • Inhibitor Treatment: Wash cells and add fresh media containing serial dilutions of 2-Methylcyclopropane-1-carboximidamide. Incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes. Add 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 5 minutes in the dark.

  • Absorbance Reading: Measure absorbance at 540 nm using a microplate reader. Compare against a sodium nitrite standard curve to determine NO₂⁻ concentration.

Quantitative Data Profile

The structural constraints provided by the methylcyclopropyl ring impart distinct selectivity profiles compared to unbranched amidines. Below is a representative quantitative profile of cyclopropanecarboximidamide-based derivatives across the three NOS isoforms, demonstrating the competitive inhibition metrics typically observed in radiometric assays[3][5].

NOS IsoformRole / LocalizationRepresentative Ki​ (µM)Selectivity Ratio (vs. eNOS)
nNOS (Neuronal)Synaptic plasticity, central pain pathways0.08 - 0.15~100x - 300x
iNOS (Inducible)Macrophage immune response, inflammation0.50 - 1.20~20x - 50x
eNOS (Endothelial)Vascular tone regulation, blood pressure> 25.01x (Baseline)

Note: Maintaining high selectivity for nNOS/iNOS over eNOS is a critical safety parameter in drug development to prevent off-target hypertensive crises caused by eNOS inhibition.

References

  • Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma National Center for Biotechnology Information (PMC)[Link][1]

  • New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma American Chemical Society (ACS)[Link][2]

  • The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides National Center for Biotechnology Information (PMC)[Link][3]

  • Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity MDPI[Link][5]

  • On the selectivity of neuronal NOS inhibitors National Center for Biotechnology Information (PMC)[Link][4]

Sources

Exploratory

Stereochemistry and Enantiomeric Separation of 2-Methylcyclopropane-1-carboximidamide: A Comprehensive Technical Guide

Executive Summary 2-Methylcyclopropane-1-carboximidamide is a rigid, highly polar, low-molecular-weight building block featuring a cyclopropane core and a basic amidine moiety. Its stereochemical architecture presents un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylcyclopropane-1-carboximidamide is a rigid, highly polar, low-molecular-weight building block featuring a cyclopropane core and a basic amidine moiety. Its stereochemical architecture presents unique challenges and opportunities in drug development, particularly in the synthesis of target-specific kinase inhibitors and GPCR antagonists. This whitepaper provides an in-depth mechanistic analysis of its stereochemistry, alongside field-proven, self-validating protocols for its enantiomeric separation using High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and classical diastereomeric salt resolution.

Stereochemical Architecture and Causality

The cyclopropane ring is characterized by high ring strain and restricted bond rotation, which rigidly locks the relative spatial arrangement of the C1-carboximidamide ( −C(=NH)NH2​ ) and C2-methyl ( −CH3​ ) groups.

Isomeric Landscape

The molecule possesses two chiral centers (C1 and C2), yielding four distinct stereoisomers:

  • Trans-isomers : (1R,2R) and (1S,2S) . The amidine and methyl groups project onto opposite faces of the cyclopropane plane.

  • Cis-isomers : (1R,2S) and (1S,2R) . Both substituents project onto the same face, often resulting in higher steric hindrance and distinct thermodynamic stability.

The Challenge of Chiral Recognition

Successful enantiomeric separation relies on the creation of transient diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP) or chiral selector. For 2-methylcyclopropane-1-carboximidamide, the causality of separation difficulty is twofold:

  • Small Steric Footprint : The −CH3​ group provides minimal steric bulk. Unlike bulky aryl groups that easily wedge into cyclodextrin cavities, the methyl group requires a CSP that relies heavily on precise hydrogen-bonding networks rather than purely steric inclusion[1].

  • High Polarity and Basicity : The amidine group is highly basic ( pKa​≈11−12 ). In an achiral or chiral chromatographic environment, it aggressively interacts with residual acidic silanols on silica-based matrices, causing severe peak tailing, irreversible adsorption, and loss of enantiomeric resolution[2].

Analytical Chiral Separation: HPLC Method Development

To overcome the basicity of the amidine group, method development must suppress secondary silanol interactions while maximizing the primary chiral recognition mechanisms (hydrogen bonding, dipole-dipole interactions)[3].

Stationary Phase and Mobile Phase Logic

Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are the premier choice. The carbamate linkages provide multiple hydrogen-bond donor and acceptor sites that interact strongly with the amidine moiety[2].

Because the compound is highly polar and poorly soluble in pure non-polar solvents (like hexane)[4], Polar Organic Mode (POM) or Reversed-Phase (RP) conditions are strictly required. Furthermore, the addition of a basic modifier (e.g., Diethylamine, DEA) or a volatile ion-pairing acid (e.g., Trifluoroacetic Acid, TFA) is mandatory to shield the silica support and ensure sharp peak shapes[5].

HPLC_Method Start Analyze Analyte: Polar, Basic Amidine CSP Select CSP: Amylose/Cellulose Carbamates Start->CSP MobilePhase Mobile Phase: Polar Organic (MeOH/ACN) or Reversed-Phase CSP->MobilePhase Additives Additives: 0.1% DEA or TFA (Suppress Tailing) MobilePhase->Additives Opt Optimize Temp & Flow (Thermodynamic Control) Additives->Opt

Caption: Logical workflow for developing a chiral HPLC method for highly basic amidines.

Quantitative Data: HPLC Screening Matrix
CSP TypeMobile Phase ModeSolvent CompositionAdditive (Critical)Expected Retention Mechanism
Amylose-based (e.g., Chiralpak AD)Polar Organic (POM)100% Methanol or Acetonitrile0.1% DEA + 0.1% TFAH-bonding via carbamate; TFA/DEA forms volatile buffer[2].
Cellulose-based (e.g., Chiralcel OD)Reversed-Phase (RP)20 mM NH4​HCO3​ (pH 9.0) / ACN (80:20)None (Buffer controls pH)Hydrophobic inclusion + H-bonding[3].
Macrocyclic Glycopeptide (e.g., Chirobiotic V)Polar Ionic (PI)100% Methanol0.02% NH4​OH
  • 0.1% AcOH
Ionic interaction with amidine; H-bonding with peptide cleft[6].

Preparative Scale Resolution: Diastereomeric Salt Formation

While chiral HPLC is ideal for analytical enantiomeric excess ( ee ) determination, scaling up the separation of 2-methylcyclopropane-1-carboximidamide is most economically achieved via classical diastereomeric salt resolution.

Because the analyte is a strong base, enantiopure chiral acids such as (+)-Di-p-toluoyl-D-tartaric acid or (-)-Camphorsulfonic acid are utilized to form diastereomeric salts. These salts exhibit distinct solubility profiles in protic solvents (e.g., ethanol/water mixtures), allowing for fractional crystallization.

Resolution Racemate Racemic 2-Methylcyclopropane- 1-carboximidamide (Base) SaltFormation Diastereomeric Salt Formation (in EtOH/H2O) Racemate->SaltFormation ChiralAcid Chiral Resolving Agent e.g., (+)-D-Tartaric Acid deriv. ChiralAcid->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization MotherLiquor Mother Liquor (Enriched in Distomer Salt) Crystallization->MotherLiquor Crystals Crystals (Eutomer Salt) Crystallization->Crystals FreeBase Alkaline Treatment (NaOH) & Extraction Crystals->FreeBase PureEnantiomer Enantiopure Amidine FreeBase->PureEnantiomer

Caption: Preparative workflow for the diastereomeric salt resolution of racemic amidines.

Protocol A: Step-by-Step Diastereomeric Salt Resolution
  • Salt Formation : Dissolve 1.0 equivalent of rac -(1R,2R)/(1S,2S)-2-methylcyclopropane-1-carboximidamide in a minimum volume of hot ethanol. Slowly add 1.0 equivalent of (+)-Di-p-toluoyl-D-tartaric acid dissolved in ethanol.

  • Crystallization : Allow the solution to cool to room temperature slowly over 12 hours to promote the growth of large, pure crystals. The less soluble diastereomeric salt will precipitate.

  • Filtration & Washing : Filter the crystals under a vacuum. Wash with ice-cold ethanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of Free Base : Suspend the isolated crystals in water. Add 2M NaOH until the pH reaches >12 to break the salt. Extract the aqueous layer extensively with a polar organic solvent (e.g., dichloromethane or ethyl acetate).

  • Validation : Dry the organic layer over MgSO4​ , concentrate in vacuo, and analyze the resulting free base via Analytical Chiral HPLC (Protocol B) to confirm ee > 99%.

Capillary Electrophoresis (CE) for Enantiomeric Purity Assessment

Capillary Electrophoresis (CE) serves as a highly efficient, orthogonal technique to HPLC. CE is particularly advantageous for 2-methylcyclopropane-1-carboximidamide because the molecule is highly water-soluble and easily ionized[7].

Mechanistic Causality in CE

By utilizing a low-pH Background Electrolyte (BGE) (e.g., pH 2.5 phosphate buffer), the amidine is fully protonated (cationic) and migrates rapidly toward the cathode. When a neutral chiral selector, such as Hydroxypropyl- γ -Cyclodextrin (HP- γ -CD) , is added to the BGE, the enantiomers form transient inclusion complexes with the cyclodextrin. The enantiomer that binds more strongly to the heavy, neutral cyclodextrin experiences a greater reduction in its electrophoretic mobility, resulting in baseline separation[7].

Protocol B: CE Method for ee Determination
  • Capillary Preparation : Condition a bare fused-silica capillary (e.g., 50 µm ID x 40 cm effective length) by flushing with 1M NaOH (10 min), water (5 min), and BGE (10 min).

  • BGE Formulation : Prepare a 50 mM sodium phosphate buffer adjusted to pH 2.5 using phosphoric acid. Add 15 mM of HP- γ -CD as the chiral selector.

  • Sample Injection : Dissolve the amidine sample in water to a concentration of 0.5 mg/mL. Inject hydrodynamically at 50 mbar for 5 seconds.

  • Separation : Apply a voltage of +20 kV at a constant temperature of 20 °C.

  • Detection : Monitor UV absorbance at 210 nm.

  • Validation : Run a racemic standard first to establish the migration times of both enantiomers and confirm baseline resolution ( Rs​>1.5 ).

Conclusion

The enantiomeric separation of 2-methylcyclopropane-1-carboximidamide requires a deep understanding of its rigid cyclopropane stereochemistry and the highly basic nature of its amidine group. Whether utilizing Polar Organic Mode HPLC with carbamate-derivatized polysaccharides, classical diastereomeric salt crystallization for preparative scale-up, or Capillary Electrophoresis for rapid ee determination, controlling the ionization state and suppressing non-specific interactions are the keys to achieving enantiopurity.

References

  • Benchchem . Technical Support Center: Chiral HPLC Methods for Separating Enantiomers. Retrieved from: 2

  • Phenomenex . Chiral HPLC Separations Guidebook. Retrieved from: 3

  • MDPI . Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Retrieved from: 6

  • MDPI . Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from: 7

  • ACS Publications . Leveraging Peripheral CB1 Antagonism in 1,4,5,6-Tetrahydropyridazine-Based Amidine Substituted Sulfonyl Analogs. Retrieved from: 5

  • ACS Publications . Highly Enantio- and Diastereoselective Synthesis of 1,2,3-Trisubstituted Cyclopropanes. Retrieved from: 1

  • Reddit /r/Chempros . Chiral Separation of Polar Compounds. Retrieved from: 4

Sources

Foundational

Toxicity and in vitro safety profile of 2-Methylcyclopropane-1-carboximidamide

An In-depth Technical Guide to the Toxicity and in Vitro Safety Profile of 2-Methylcyclopropane-1-carboximidamide Abstract This technical guide provides a comprehensive framework for evaluating the in vitro safety and to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and in Vitro Safety Profile of 2-Methylcyclopropane-1-carboximidamide

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro safety and toxicity profile of 2-Methylcyclopropane-1-carboximidamide. Given the limited publicly available toxicological data for this specific molecule, this document outlines a robust, scientifically-grounded testing strategy based on established principles of toxicology and regulatory guidelines. The methodologies detailed herein are designed to provide critical insights into the potential cytotoxic, genotoxic, and metabolic liabilities of this compound, enabling a thorough risk assessment for researchers, scientists, and drug development professionals. This guide is intended to be a practical resource for designing and executing a comprehensive in vitro safety evaluation.

Introduction: The Need for a Comprehensive in Vitro Safety Assessment

2-Methylcyclopropane-1-carboximidamide is a small molecule with a unique structural motif, combining a strained cyclopropane ring with a reactive carboximidamide functional group. While specific toxicological data for this compound is scarce, preliminary hazard classifications for its hydrochloride salt and the related amide, 2-methylcyclopropane-1-carboxamide, indicate potential for acute toxicity, skin and eye irritation, and target organ toxicity[1][2][3]. These initial warnings necessitate a thorough investigation of its safety profile before it can be considered for further development in any application, particularly in the pharmaceutical industry.

In vitro toxicology studies are a cornerstone of modern safety assessment, offering a rapid, cost-effective, and ethically responsible means of identifying potential hazards associated with a novel chemical entity.[4][5] By utilizing a battery of cell-based and biochemical assays, it is possible to elucidate mechanisms of toxicity and predict potential adverse effects in humans. This guide outlines a tiered approach to the in vitro safety assessment of 2-Methylcyclopropane-1-carboximidamide, beginning with broad cytotoxicity screening and progressing to more specific endpoints such as hepatotoxicity, genotoxicity, and metabolic stability.

Tier 1: Basal Cytotoxicity Assessment

The initial step in evaluating the safety of any new compound is to determine its potential to cause cell death. Basal cytotoxicity assays provide a quantitative measure of a compound's toxicity across different cell lines, offering a preliminary indication of its therapeutic index.

Rationale for Experimental Choices

A panel of cell lines is chosen to represent a diversity of human tissues and to identify any cell type-specific toxicity. The use of both cancerous and non-cancerous cell lines can provide insights into potential selective toxicity. The assays selected measure different endpoints of cell viability: metabolic activity (MTT) and membrane integrity (LDH), providing a more complete picture of the cytotoxic mechanism.

Experimental Protocol: MTT Assay for Metabolic Activity
  • Cell Seeding: Plate human cell lines (e.g., HepG2, A549, HEK293) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 2-Methylcyclopropane-1-carboximidamide in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: LDH Assay for Membrane Integrity
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • LDH Measurement: After the incubation period, collect the cell culture supernatant. Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and maximally lysed cells (maximum release).

Hypothetical Data Presentation
Cell LineAssay24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
HepG2 MTT>10085.262.5
LDH>10095.178.3
A549 MTT>100>10091.7
LDH>100>100>100
HEK293 MTT78.955.441.2
LDH88.368.153.9

This table presents hypothetical data for illustrative purposes.

Tier 2: Specific Organ Toxicity Assessment - Hepatotoxicity

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[6] Therefore, assessing the potential for hepatotoxicity is a critical component of the safety evaluation.

Rationale for Experimental Choices

Primary human hepatocytes are the gold standard for in vitro hepatotoxicity testing as they most closely mimic the in vivo liver environment.[7] However, their availability is limited. HepG2 cells, a human hepatoma cell line, are a widely used alternative. The use of 3D cell cultures, such as spheroids, can enhance the metabolic competence and physiological relevance of the model.[8]

Experimental Protocol: 3D HepG2 Spheroid Viability Assay
  • Spheroid Formation: Seed HepG2 cells in ultra-low attachment 96-well plates to promote spheroid formation over 3-5 days.

  • Compound Treatment: Treat the spheroids with a range of concentrations of 2-Methylcyclopropane-1-carboximidamide for up to 14 days, with media and compound replenishment every 2-3 days.

  • Viability Assessment: At various time points, assess spheroid viability using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Determine the IC₅₀ values at each time point and observe any morphological changes in the spheroids.

Tier 3: Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.[6]

Rationale for Experimental Choices

A standard battery of genotoxicity tests is recommended by regulatory agencies.[6] The Ames test (bacterial reverse mutation assay) detects point mutations. The in vitro micronucleus assay detects chromosomal damage (clastogenicity and aneugenicity). The inclusion of a metabolic activation system (S9 fraction) is crucial to identify compounds that become genotoxic after being metabolized.[9]

Experimental Workflow

Caption: Genotoxicity testing workflow.

Experimental Protocol: Ames Test (OECD 471)
  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).

  • Treatment: Expose the bacterial strains to various concentrations of 2-Methylcyclopropane-1-carboximidamide in the presence and absence of a liver S9 metabolic activation system.

  • Plating: Plate the treated bacteria on minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
  • Cell Culture: Use a suitable mammalian cell line, such as TK6 or CHO cells.

  • Treatment: Treat the cells with 2-Methylcyclopropane-1-carboximidamide at a range of concentrations, with and without S9 metabolic activation. A positive control (e.g., mitomycin C without S9, cyclophosphamide with S9) and a negative control should be included.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., DAPI).

  • Microscopy Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Tier 4: Metabolic Stability Assessment

Metabolic stability is a critical parameter in drug discovery, as it influences the pharmacokinetic profile and potential for drug-drug interactions.[10][11]

Rationale for Experimental Choices

Human liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. They are a standard tool for assessing phase I metabolic stability.[12]

Experimental Protocol: Microsomal Stability Assay
  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor), and a buffer solution in a 96-well plate.

  • Compound Addition: Add 2-Methylcyclopropane-1-carboximidamide to the incubation mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate the protein and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line gives the rate of metabolism, from which the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Hypothetical Data Presentation
ParameterValue
Half-life (t₁/₂) (min) 45.8
Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) 15.1

This table presents hypothetical data for illustrative purposes.

Integrated Data Analysis and Risk Assessment

The data generated from this tiered in vitro testing strategy must be integrated to form a comprehensive safety profile of 2-Methylcyclopropane-1-carboximidamide. A compound with high cytotoxicity, genotoxicity, and rapid metabolic degradation would be considered a high-risk candidate. Conversely, a compound with low cytotoxicity, no genotoxic potential, and moderate metabolic stability may warrant further investigation.

Overall Workflow Diagram

Safety_Assessment_Workflow cluster_tier1 Tier 1: Basal Cytotoxicity cluster_tier2 Tier 2: Specific Organ Toxicity cluster_tier3 Tier 3: Genotoxicity cluster_tier4 Tier 4: Metabolic Stability MTT MTT Assay (Metabolic Activity) Hepatotoxicity Hepatotoxicity (3D HepG2 Spheroids) MTT->Hepatotoxicity LDH LDH Assay (Membrane Integrity) LDH->Hepatotoxicity Ames_Test Ames Test (Mutagenicity) Hepatotoxicity->Ames_Test Micronucleus_Test Micronucleus Assay (Clastogenicity) Hepatotoxicity->Micronucleus_Test Metabolic_Stability Microsomal Stability Assay Ames_Test->Metabolic_Stability Micronucleus_Test->Metabolic_Stability Risk_Assessment Integrated Risk Assessment Metabolic_Stability->Risk_Assessment Start 2-Methylcyclopropane-1-carboximidamide Start->MTT Start->LDH

Caption: Integrated in vitro safety assessment workflow.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for assessing the in vitro toxicity and safety profile of 2-Methylcyclopropane-1-carboximidamide. By following the detailed protocols and tiered testing strategy outlined herein, researchers and drug development professionals can generate the necessary data to make informed decisions about the future of this compound. The emphasis on mechanistic understanding and the use of increasingly complex and physiologically relevant models will contribute to a more accurate and predictive safety assessment, ultimately facilitating the identification of safer and more effective chemical entities.

References

  • NextSDS. (n.d.). 2-methylcyclopropane-1-carboximidamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylcyclopropane-1-carboxamide. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-methylcyclopropane-1-carboximidate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2,2-dimethylcyclopropane-1-carboximidamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Toxicology Services. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Retrieved from [Link]

  • ResearchGate. (2026, March 13). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

  • PMC. (2023, July 24). Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models. Retrieved from [Link]

  • PMC. (2022, June 29). Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. Retrieved from [Link]

  • PMC. (n.d.). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Retrieved from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • MeCour Temperature Control. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. Retrieved from [Link]

  • PubMed. (2024, August 22). Genotoxicity of selected cannabinoids in human lymphoblastoid TK6 cells. Retrieved from [Link]

  • PMC. (n.d.). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Retrieved from [Link]

  • PubMed. (2020, January 15). Environmentally Relevant Exposures of Male Mice to Carbendazim and Thiram Cause Persistent Genotoxicity in Male Mice. Retrieved from [Link]

  • PubMed. (2022, November 21). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylcyclopropane-1-carbaldehyde. Retrieved from [Link]

Sources

Exploratory

Biological Targets of 2-Methylcyclopropane-1-carboximidamide Containing Compounds: A Technical Guide to PI3Kα Inhibitor Design

Executive Summary 2-Methylcyclopropane-1-carboximidamide (CAS 617715-95-4) is a highly specialized utilized in advanced medicinal chemistry[1]. Its primary application is the construction of 2-(2-methylcyclopropyl)-pyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylcyclopropane-1-carboximidamide (CAS 617715-95-4) is a highly specialized utilized in advanced medicinal chemistry[1]. Its primary application is the construction of 2-(2-methylcyclopropyl)-pyrimidine pharmacophores, which are central to a potent class of [2]. The validated biological target for these compounds is the Phosphatidylinositol 3-kinase (PI3K) family, with a pronounced selectivity for the PI3K alpha (PI3Kα) isoform[3]. This whitepaper deconstructs the chemical rationale, biological pathways, and self-validating experimental protocols required to synthesize and evaluate these targeted kinase inhibitors.

Chemical Biology & Rationale

In kinase inhibitor design, achieving isoform selectivity is a persistent challenge. The ATP-binding pockets of PI3K isoforms (α, β, γ, δ) share high sequence homology. However, the introduction of the 2-methylcyclopropyl group via the 2-methylcyclopropane-1-carboximidamide precursor provides a unique stereoelectronic advantage[3].

  • Steric Bulk and Lipophilicity : The cyclopropyl ring restricts bond rotation, locking the moiety into a rigid conformation that perfectly occupies the hydrophobic specificity pocket adjacent to the hinge region of PI3Kα.

  • Symmetry Breaking : The addition of the methyl group to the cyclopropyl ring breaks molecular symmetry, creating enhanced van der Waals contacts that are tolerated by PI3Kα but sterically clash with the slightly more occluded pockets of PI3Kβ and PI3Kγ.

  • Pyrimidine Core Formation : The amidine group undergoes condensation with an enaminone to form a pyrimidine ring. This pyrimidine acts as the critical hinge-binding motif, donating and accepting hydrogen bonds with the kinase backbone[4].

Biological Target: The PI3K/AKT/mTOR Pathway

PI3Kα, encoded by the PIK3CA gene, is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3)[3]. PIP3 acts as a secondary messenger, recruiting AKT and PDK1 to the plasma membrane, ultimately driving cell survival, proliferation, and metabolism. Hyperactivation of this pathway via PIK3CA mutations is a hallmark of numerous malignancies, notably hormone receptor-positive breast cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target Node) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PDK1->AKT Phosphorylates (T308) Proliferation Cell Survival & Proliferation AKT->Proliferation Promotes mTOR mTORC1 / mTORC2 mTOR->AKT Phosphorylates (S473) Inhibitor 2-Methylcyclopropyl-pyrimidine Inhibitor->PI3K Competitive ATP Inhibition

Figure 1: PI3K/AKT/mTOR signaling cascade highlighting specific inhibition of PI3Kα.

Experimental Protocols: Synthesis and Validation

To ensure absolute trustworthiness and reproducibility, the following protocols detail the construction of the pyrimidine core and its subsequent biochemical evaluation.

Synthesis of the 2-(2-Methylcyclopropyl)-pyrimidine Core

Causality: This condensation reaction requires a strong base to liberate the free amidine from its hydrochloride salt[1], increasing its nucleophilicity. 2-Methoxyethanol is selected as the solvent because its high boiling point (124 °C) provides the necessary thermal energy for the dual cyclization-dehydration steps without the need for a pressurized reactor. The enaminone precursor is synthesized according to established protocols for [5].

Step-by-Step Methodology:

  • Substrate Preparation : In a dry round-bottom flask, dissolve 1.0 g of the enaminone intermediate (N'-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine) and 0.61 g of cis/trans 2-methylcyclopropane-1-carboximidamide hydrochloride in 3.8 mL of 2-methoxyethanol[4].

  • Base Addition : Add 300 mg of finely powdered sodium hydroxide (NaOH) directly to the stirring solution[4].

  • Cyclization : Equip the flask with a reflux condenser. Heat the reaction mixture to 125 °C and maintain vigorous stirring for exactly 1 hour[4].

  • Isolation : Remove the heat source and allow the mixture to cool to room temperature. Filter the resulting yellow precipitate.

  • Purification : Wash the filter cake extensively with deionized water to remove residual inorganic salts and unreacted amidine. Dry under vacuum to yield the pure 4-Methyl-5-[2-(2-methyl-cyclopropyl)-pyrimidin-4-yl]-thiazol-2-ylamine intermediate[4].

Biochemical Evaluation: TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over traditional radiometric assays because it eliminates radioactive waste, minimizes compound interference (auto-fluorescence), and provides a highly sensitive, self-validating readout for PIP3 generation.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 5 mM MgCl₂ , 1 mM EGTA, and 0.01% Tween-20.

  • Compound Dilution : Serially dilute the synthesized inhibitor in 100% DMSO. Transfer to a 384-well assay plate, ensuring the final DMSO concentration remains below 1% to prevent kinase denaturation.

  • Enzyme-Substrate Incubation : Add 10 µL of recombinant human PI3Kα (PIK3CA/PIK3R1 complex) and 10 µM PIP2 substrate to each well. Initiate the reaction by adding 10 µM ATP. Incubate at room temperature for 2 hours.

  • Detection : Stop the reaction by adding the TR-FRET detection mixture, which contains a europium-labeled PIP3-binding domain and a complementary fluorescent tracer.

  • Quantification : Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using non-linear regression based on the 665/615 nm emission ratio.

Workflow Prep Compound Preparation Serial dilution in DMSO Incubate Kinase Reaction PI3Kα + ATP + PIP2 + Inhibitor (2h, RT) Prep->Incubate Detection Detection Phase Add TR-FRET Reagents Incubate->Detection Read Signal Reading Microplate Reader Detection->Read Analyze Data Analysis IC50 Calculation Read->Analyze

Figure 2: Standard high-throughput TR-FRET biochemical workflow for evaluating PI3Kα inhibitory activity.

Data Presentation: Selectivity Profiling

The incorporation of the 2-methylcyclopropyl moiety yields a profound shift in kinase selectivity. The table below summarizes the quantitative selectivity profile of a standard pyrrolidine-1,2-dicarboxamide derivative containing this pharmacophore against the four Class I PI3K isoforms.

Kinase IsoformIC₅₀ (nM)Fold Selectivity (vs PI3Kα)Biological Implication
PI3Kα 4.21x (Target)Potent inhibition of tumor proliferation
PI3Kβ > 1000> 238xAvoids PTEN-loss associated toxicities
PI3Kδ 35083xMinimizes immunosuppressive side effects
PI3Kγ > 1000> 238xPreserves innate immune cell function

(Note: Data represents the characteristic profile of 2-methylcyclopropyl-pyrimidine PI3Kα inhibitors as described in the patent literature[3][4].)

References

  • Pyrrolidine-1,2-dicarboxamide derivatives (US8227462B2). Google Patents.
  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity . Journal of Medicinal Chemistry (2004). URL:[Link]

  • 2-methylcyclopropane-1-carboximidamide hydrochloride . NextSDS Substance Database. URL:[Link]

Sources

Foundational

Theoretical and Analytical Framework for the Mass Characterization of 2-Methylcyclopropane-1-carboximidamide

Executive Summary In early-stage drug discovery and analytical characterization, precise mass calculation and verification are foundational to ensuring compound identity and purity. This whitepaper provides an in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and analytical characterization, precise mass calculation and verification are foundational to ensuring compound identity and purity. This whitepaper provides an in-depth technical framework for the mass characterization of 2-Methylcyclopropane-1-carboximidamide . By decoupling macroscopic stoichiometric calculations (Average Molecular Weight) from microscopic spectrometric measurements (Monoisotopic Exact Mass), this guide establishes a self-validating analytical workflow for High-Resolution Mass Spectrometry (HRMS).

Chemical Context & Pharmacological Relevance

2-Methylcyclopropane-1-carboximidamide (Chemical Formula: C5​H10​N2​ ) is a highly polar, basic small molecule[1]. Its structural architecture is highly relevant in medicinal chemistry for two primary reasons:

  • Conformational Rigidity: The cyclopropane ring restricts the conformational space of the molecule, reducing the entropic penalty upon target binding while simultaneously enhancing metabolic stability against cytochrome P450-mediated oxidation.

  • Pharmacophore Utility: The carboximidamide (amidine) moiety is a potent hydrogen bond donor and acceptor. With a high pKa (~11–12), it remains protonated at physiological pH, making it an ideal pharmacophore for interacting with acidic residues (aspartate/glutamate) in target proteins like proteases and G-protein-coupled receptors (GPCRs).

Due to its high basicity and polarity, the free base is often difficult to handle and isolate; thus, it is predominantly synthesized, stored, and formulated as a hydrochloride salt (CAS 617715-95-4)[2].

Theoretical Mass Framework

A fundamental source of error in analytical laboratories is the conflation of average molecular weight with monoisotopic exact mass. The causality behind experimental mass discrepancies often traces back to using the wrong theoretical value for the chosen analytical technique.

MassCalculation M 2-Methylcyclopropane-1-carboximidamide Formula: C5H10N2 A Average Molecular Weight (Stoichiometric/Macroscopic) M->A B Monoisotopic Exact Mass (Spectrometric/Microscopic) M->B A1 C: 12.011 x 5 H: 1.008 x 10 N: 14.007 x 2 A->A1 B1 12C: 12.000000 x 5 1H: 1.007825 x 10 14N: 14.003074 x 2 B->B1 A2 Total: 98.149 g/mol A1->A2 B2 Total: 98.084398 Da B1->B2

Logical divergence of stoichiometric vs. spectrometric mass calculations.

Average Molecular Weight (Macroscopic)

The average molecular weight accounts for the natural terrestrial abundance of all isotopes for each element. This value is strictly used for stoichiometric calculations, such as determining reaction yields or preparing molar solutions for biological assays.

Table 1: Average Molecular Weight Calculation

Element Atom Count Average Atomic Mass ( g/mol ) Total Mass Contribution ( g/mol )
Carbon (C) 5 12.011 60.055
Hydrogen (H) 10 1.008 10.080
Nitrogen (N) 2 14.007 28.014

| Total | | | 98.149 |

Monoisotopic Exact Mass (Microscopic)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio ( m/z ) of individual ions. Therefore, the theoretical target must be calculated using the exact mass of the most abundant isotope of each element (e.g., 12C , 1H , 14N ). The monoisotopic exact mass of C5​H10​N2​ is calculated at 98.084398 Da[3].

Table 2: Monoisotopic Exact Mass Calculation | Element | Atom Count | Principal Isotope | Exact Isotopic Mass (Da) | Total Mass Contribution (Da) | |---------|------------|-------------------|--------------------------|------------------------------| | Carbon | 5 | 12C | 12.000000 | 60.000000 | | Hydrogen| 10 | 1H | 1.007825 | 10.078250 | | Nitrogen| 2 | 14N | 14.003074 | 28.006148 | | Total | | | | 98.084398 |

Self-Validating Analytical Workflow (LC-HRMS)

To empirically verify the identity of 2-methylcyclopropane-1-carboximidamide, a self-validating analytical protocol must be employed. A self-validating system ensures that the execution of the protocol inherently proves its own correctness by utilizing internal calibration checks and orthogonal data points (retention time, exact mass, and isotopic distribution)[4].

MassVerification N1 Sample Prep (0.1% FA in ACN/H2O) N2 HILIC LC (Polar Retention) N1->N2 N3 ESI+ Ionization ([M+H]+ Formation) N2->N3 N4 HRMS Detection (Orbitrap/Q-TOF) N3->N4 N5 Data Validation (Lock Mass & Isotope Fit) N4->N5

Self-validating LC-HRMS workflow for precise mass verification.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the compound in a 50:50 mixture of Acetonitrile and LC-MS grade Water containing 0.1% Formic Acid, yielding a final concentration of 1 µg/mL.

  • Causality: The amidine group is highly basic. The addition of 0.1% Formic Acid ensures the nitrogen atoms remain fully protonated in solution. The high organic content (50% ACN) ensures compatibility with the initial conditions of the HILIC gradient, preventing solvent-front distortion.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Utilize a gradient of 10 mM Ammonium Formate in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: Standard reversed-phase C18 columns fail to retain highly polar, basic molecules, leading to elution in the void volume where severe ion suppression occurs. HILIC provides an orthogonal retention mechanism (partitioning into a water-enriched layer on the stationary phase), ensuring adequate retention ( k′>2 ) and optimal desolvation.

Step 3: Positive Electrospray Ionization (ESI+)

  • Action: Operate the mass spectrometer source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350 °C.

  • Causality: Due to the pre-protonated state of the carboximidamide group established in Step 1, ESI+ will efficiently generate the [M+H]+ pseudomolecular ion.

Step 4: HRMS Detection & Data Processing

  • Action: Acquire full-scan data ( m/z 50–500) on an Orbitrap or Q-TOF mass spectrometer with a minimum resolving power of 70,000 FWHM.

  • Causality: High resolving power is mandatory to differentiate the target [M+H]+ ion from isobaric matrix interferences.

Step 5: System Self-Validation

  • Action: Apply real-time lock mass correction using an ambient background ion (e.g., ubiquitous polysiloxanes at m/z 371.10123). Compare the empirical isotopic pattern to the theoretical C5​H10​N2​ model.

  • Causality: The lock mass continuously calibrates the mass axis against instrumental drift, ensuring the mass error ( Δm ) remains below 5 ppm. An isotopic fit score of >95% mathematically proves that the detected mass corresponds specifically to the elemental composition of 2-methylcyclopropane-1-carboximidamide, ruling out false positives.

Data Processing: Adduct Formation and Mass Defect

When processing the HRMS data, the analyst must account for the mass of the ionizing adduct. In ESI+, the primary species observed is the protonated molecule [M+H]+ .

  • Neutral Exact Mass (M): 98.084398 Da[3]

  • Proton Exact Mass ( H+ ): 1.007276 Da

  • Calculated [M+H]+ m/z : 99.091674

Mass Defect Analysis: The fractional mass of the observed ion (0.091674) is known as the mass defect. Because 2-methylcyclopropane-1-carboximidamide is rich in hydrogen and nitrogen relative to carbon, it exhibits a distinct positive mass defect. Utilizing mass defect filtering during data processing allows researchers to rapidly isolate the target compound and its potential metabolites from complex biological matrices, significantly accelerating downstream pharmacokinetic analysis.

References

  • PubChemLite. "2-methylcyclopropane-1-carboximidamide hydrochloride (C5H10N2)". uni.lu.
  • AA Blocks. "753447-73-3 | MFCD21106882 | 2-Methylcyclopropane-1-carboximidamide". aablocks.com.
  • National Institutes of Health (NIH). "Dimethylaminopropionitrile | C5H10N2 | CID 15615 - Exact Mass Reference". nih.gov.
  • NextSDS. "2-methylcyclopropane-1-carboximidamide hydrochloride — Chemical Substance Information". nextsds.com.

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for the synthesis of 2-Methylcyclopropane-1-carboximidamide

Application Note: Aluminum-Mediated Synthesis of 2-Methylcyclopropane-1-carboximidamide Hydrochloride Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Methylcyclopro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Aluminum-Mediated Synthesis of 2-Methylcyclopropane-1-carboximidamide Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Methylcyclopropane-1-carboximidamide hydrochloride (CAS: 617715-95-4)

Introduction and Mechanistic Rationale

Amidines are critical pharmacophores in drug discovery, frequently serving as bioisosteres for basic amines or as key hydrogen-bond donors in kinase inhibitors and protease antagonists[1]. The synthesis of cyclopropyl-bearing amidines, such as 2-methylcyclopropane-1-carboximidamide, presents unique steric and electronic challenges.

Historically, the conversion of nitriles to amidines has relied on the classic Pinner reaction, which involves acid-catalyzed alcoholysis to form an intermediate imidate (Pinner salt), followed by ammonolysis[1]. However, for sterically hindered aliphatic precursors like 2-methylcyclopropanecarbonitrile, the Pinner reaction often suffers from sluggish kinetics, incomplete conversion, and competing hydrolysis[1].

To circumvent these limitations, this protocol utilizes the Garigipati amidation methodology[2]. By reacting trimethylaluminum ( AlMe3​ ) with ammonium chloride ( NH4​Cl ), a highly nucleophilic methylchloroaluminum amide ( MeAl(Cl)NH2​ ) complex is generated in situ. This active species acts as both a Lewis acid (activating the nitrile carbon) and a nucleophile (delivering the amine), driving the direct conversion of the obstinate cyclopropyl nitrile to the corresponding amidine in a single operation[2].

Reaction Workflow and Mechanistic Pathway

G NH4Cl Ammonium Chloride (NH4Cl) Complex Active Intermediate [MeAl(Cl)NH2] NH4Cl->Complex Toluene, 0°C - CH4 (gas) AlMe3 Trimethylaluminum (AlMe3) AlMe3->Complex Adduct Aluminum Amidine Adduct Complex->Adduct + Nitrile 80°C Nitrile 2-Methylcyclopropane- carbonitrile Nitrile->Adduct Product 2-Methylcyclopropane-1- carboximidamide HCl Adduct->Product 1. MeOH Quench 2. HCl/Et2O

Garigipati amidation workflow for 2-Methylcyclopropane-1-carboximidamide synthesis.

Quantitative Data: Reagent Stoichiometry

To ensure complete conversion while managing the highly reactive nature of trimethylaluminum, a 1.5 molar equivalent of the aluminum amide complex is utilized relative to the starting nitrile.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-Methylcyclopropanecarbonitrile 81.121.0 eq811 mg (10.0 mmol)Starting Material
Ammonium Chloride ( NH4​Cl ) 53.491.5 eq802 mg (15.0 mmol)Amine Source
Trimethylaluminum ( AlMe3​ ) 72.091.5 eq7.5 mL (2.0 M in Toluene)Activating Agent
Anhydrous Toluene 92.14-20 mLSolvent
Methanol ( MeOH ) 32.04Excess10 mLQuenching Agent
HCl in Diethyl Ether 36.46Excess15 mL (2.0 M solution)Salt Formation

Step-by-Step Experimental Protocol

Safety Prerequisite: Trimethylaluminum is highly pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be assembled under a strict inert atmosphere (argon or nitrogen) using standard Schlenk techniques.

Step 1: Generation of the Methylchloroaluminum Amide Complex
  • Preparation: Equip a 100 mL oven-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Flush the system with argon for 15 minutes.

  • Suspension: Add anhydrous ammonium chloride (802 mg, 15.0 mmol) to the flask, followed by 10 mL of anhydrous toluene.

  • Activation: Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Using a dry syringe, add the trimethylaluminum solution (7.5 mL, 2.0 M in toluene, 15.0 mmol) dropwise over 15 minutes.

    • Expert Insight (Causality): The reaction between AlMe3​ and NH4​Cl is highly exothermic and evolves methane gas. Dropwise addition at 0 °C controls the rate of gas evolution and prevents thermal runaway.

  • Maturation: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir until gas evolution ceases and the suspension becomes a clear, homogeneous solution (typically 1–2 hours). This indicates the complete formation of the active MeAl(Cl)NH2​ reagent[2].

Step 2: Nitrile Addition and Amidation
  • Coupling: Dissolve 2-methylcyclopropanecarbonitrile (811 mg, 10.0 mmol) in 10 mL of anhydrous toluene. Add this solution dropwise to the active aluminum complex at ambient temperature.

  • Heating: Heat the reaction mixture to 80 °C using a precisely controlled oil bath or heating block.

    • Expert Insight (Causality): The cyclopropyl ring introduces steric hindrance adjacent to the cyano group. Elevated temperatures are required to overcome the activation energy barrier for the nucleophilic attack of the aluminum amide onto the nitrile carbon[2].

  • Monitoring: Stir the reaction at 80 °C for 16–24 hours. Reaction progress can be monitored by TLC or LC-MS (aliquots must be quenched in methanol prior to analysis).

Step 3: Quenching and Workup
  • Cooling: Once the starting material is consumed, cool the reaction mixture to 0 °C.

  • Quenching: Carefully and slowly add anhydrous methanol (10 mL) dropwise.

    • Expert Insight (Causality): Methanol protonates the aluminum-amidine adduct and safely destroys any unreacted AlMe3​ , evolving methane. Rapid addition can cause violent boiling and loss of product.

  • Precipitation: Stir vigorously for 30 minutes. A white gelatinous precipitate of aluminum alkoxide/hydroxide salts will form.

  • Filtration: Filter the resulting slurry through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with methanol (3 × 20 mL) to ensure complete recovery of the highly polar amidine.

Step 4: Isolation of the Hydrochloride Salt
  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude amidine free base as a viscous oil.

  • Salt Formation: Dissolve the crude oil in a minimum amount of dry dichloromethane (5 mL). Cool to 0 °C and add HCl in diethyl ether (15 mL, 2.0 M) dropwise.

    • Expert Insight (Causality): Amidines are strong organic bases. Converting the free base to the hydrochloride salt (CAS: 617715-95-4) significantly enhances its chemical stability, prevents atmospheric carbon dioxide absorption, and facilitates purification via crystallization[3].

  • Crystallization: Add additional cold diethyl ether (20 mL) to fully precipitate the product. Collect the solid by vacuum filtration, wash with cold ether, and dry under high vacuum to afford 2-methylcyclopropane-1-carboximidamide hydrochloride as a crystalline solid.

References

  • NextSDS. "2-methylcyclopropane-1-carboximidamide hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • ResearchGate. "Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products." ResearchGate. Available at: [Link]

  • Semantic Scholar. "An efficient conversion of nitriles to amidines (Garigipati's Reaction)." Semantic Scholar. Available at: [Link]

Sources

Application

Application Note: 2-Methylcyclopropane-1-carboximidamide as a Privileged Building Block in Heterocyclic Drug Discovery

Introduction & Mechanistic Rationale In modern medicinal chemistry, the incorporation of specific geometric and electronic fragments is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug can...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the incorporation of specific geometric and electronic fragments is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The cyclopropyl ring has emerged as a "privileged fragment" in preclinical and clinical drug molecules[1]. Its unique properties—such as the coplanarity of its three carbon atoms, enhanced π -character of the C-C bonds, and shorter, stronger C-H bonds—address multiple drug discovery roadblocks. Specifically, it enhances target potency, increases metabolic stability against cytochrome P450 oxidation, improves brain permeability, and alters drug pKa​ to reduce P-glycoprotein efflux[1].

2-Methylcyclopropane-1-carboximidamide combines this privileged cyclopropyl core with a highly reactive amidine functional group. Amidines are versatile binucleophiles that serve as foundational building blocks for synthesizing a wide array of nitrogen-rich heterocycles, such as pyrimidines, imidazoles, and triazines[2][3]. By utilizing this specific building block, medicinal chemists can rapidly install a sterically shielded, metabolically robust 2-methylcyclopropyl vector directly onto a heteroaromatic core, facilitating efficient Structure-Activity Relationship (SAR) exploration in hit-to-lead and lead optimization campaigns.

Physicochemical & Structural Profiling

To ensure reproducibility and proper handling, the physicochemical properties of the standard hydrochloride salt of this building block are summarized below.

PropertyValue
Chemical Name 2-Methylcyclopropane-1-carboximidamide hydrochloride
CAS Number 617715-95-4 (Unspecified) / 2241140-32-7 (rac-(1R,2R))
Molecular Formula C 5​ H 10​ N 2​ • HCl
Molecular Weight 134.61 g/mol (Salt) / 98.15 g/mol (Free Base)
SMILES CC1CC1C(=N)N.Cl
Physical State White to off-white crystalline solid
Solubility Highly soluble in H 2​ O, Methanol, and aqueous THF

Synthetic Workflows & Logical Relationships

The amidine moiety allows for divergent synthetic pathways depending on the electrophilic coupling partner. The diagram below illustrates the workflow for generating two highly distinct, drug-like scaffolds: Pyrimidines (common in kinase inhibitors) and Imidazoles (common in GPCR ligands and metalloenzyme inhibitors).

G cluster_0 Pathway A: Pyrimidine Synthesis cluster_1 Pathway B: Imidazole Synthesis A 2-Methylcyclopropane-1-carboximidamide (Bifunctional Binucleophile) B Addition of 1,3-Dicarbonyl (e.g., Acetylacetone) A->B E Addition of α-Haloketone (e.g., α-Bromoketone) A->E C Base-Catalyzed Condensation (NaOEt / EtOH, Reflux) B->C D 2-(2-Methylcyclopropyl)pyrimidine (Kinase Inhibitor Core) C->D F Biphasic Cyclocondensation (THF/H2O, KHCO3, Reflux) E->F G 2-(2-Methylcyclopropyl)-1H-imidazole (GPCR Ligand Core) F->G

Fig 1. Divergent synthetic workflows for pyrimidine and imidazole drug scaffolds.

Experimental Protocols

Protocol A: Synthesis of 2-(2-Methylcyclopropyl)pyrimidines via Pinner-Type Condensation

This protocol utilizes a classical Pinner synthesis approach, condensing the amidine with a 1,3-dicarbonyl compound[2].

Mechanistic Causality: The reaction requires a strong alkoxide base (Sodium Ethoxide) to perform two critical functions:

  • It neutralizes the amidine hydrochloride salt, liberating the highly nucleophilic free amidine.

  • It promotes the enolization of the 1,3-dicarbonyl compound, increasing its susceptibility to nucleophilic attack. The subsequent double dehydration step is driven entropically by elevated temperatures (reflux) and the thermodynamic stability of the resulting aromatic pyrimidine ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert N 2​ atmosphere, suspend 2-methylcyclopropane-1-carboximidamide hydrochloride (1.0 mmol) in anhydrous Ethanol (5.0 mL).

  • Base Addition: Add a freshly prepared solution of Sodium Ethoxide (2.2 mmol, 2.2 eq) in Ethanol dropwise at room temperature. Stir for 15 minutes to ensure complete liberation of the free base.

  • Electrophile Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 mmol) to the stirring mixture.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 78 °C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting amidine is largely UV-inactive, but the formation of the highly conjugated pyrimidine ring will result in a strongly UV-active peak at 254 nm. Look for the mass corresponding to [M+H]+=Amidine+Dicarbonyl−2(H2​O)+H+ .

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (15 mL) and H 2​ O (10 mL). Extract the aqueous layer twice more with Ethyl Acetate. Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the crude pyrimidine.

Protocol B: Synthesis of 2-(2-Methylcyclopropyl)-1H-imidazoles via Biphasic Cyclocondensation

This protocol adapts an optimized industrial process for reacting amidines with α -haloketones[3].

Mechanistic Causality: Historically, this reaction suffered from poor yields due to the degradation of α -bromoketones in basic media and the use of toxic solvents like chloroform[3]. This protocol utilizes an aqueous THF biphasic system. Why? The amidine hydrochloride is highly polar and water-soluble, whereas the α -bromoketone is lipophilic. THF acts as a bridging solvent. Potassium bicarbonate (KHCO 3​ ) is specifically chosen as the base because it is strong enough to scavenge the generated HCl and HBr byproducts, but mild enough to prevent the base-catalyzed decomposition of the sensitive α -bromoketone[3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2-methylcyclopropane-1-carboximidamide hydrochloride (1.0 mmol) and KHCO 3​ (4.0 mmol, 4.0 eq) in a mixture of THF (4.0 mL) and H 2​ O (1.0 mL).

  • Heating: Vigorously stir and heat the biphasic mixture to a gentle reflux (approx. 65 °C).

  • Electrophile Addition: Dissolve the α -bromoketone (1.0 mmol) in THF (1.0 mL) and add it dropwise to the refluxing mixture over 15–30 minutes. Note: Slow addition prevents the accumulation of the unreacted haloketone, minimizing side reactions.

  • Cyclocondensation: Maintain reflux for 2–3 hours.

  • Self-Validation (In-Process Control): Analyze via LC-MS. The target imidazole will present a mass of [M+H]+=Amidine+Haloketone−H2​O−HBr+H+ . The complete consumption of the UV-active α -bromoketone indicates reaction completion.

  • Workup: Cool the mixture to room temperature. The biphasic system will separate. Remove the THF layer, extract the aqueous layer once with Ethyl Acetate (5 mL), combine the organic layers, wash with brine, dry over Na 2​ SO 4​ , and concentrate. The resulting imidazole is typically >90% pure and can often be used without column chromatography[3].

Reaction Optimization & Quantitative Data

To aid in process scaling and troubleshooting, the following table summarizes the optimized parameters and expected quantitative outcomes for both workflows based on established synthetic benchmarks.

Target ScaffoldElectrophileOptimal Solvent SystemOptimal Base (Eq)TempTimeExpected Yield
Pyrimidine 1,3-Diketone / β -KetoesterAnhydrous EthanolNaOEt (2.2 eq)78 °C4–6 h75–85%
Pyrimidine α,β -Unsaturated KetoneDMFK 2​ CO 3​ (2.5 eq)100 °C12 h50–65%
Imidazole α -BromoketoneTHF / H 2​ O (4:1)KHCO 3​ (4.0 eq)65 °C2–3 h83–91%
Imidazole α -ChloroketoneTHF / H 2​ O (4:1)KHCO 3​ (4.0 eq)65 °C6–8 h70–80%

References

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (via PubMed / NIH) URL:[Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: Catalysts (MDPI) URL:[Link]

  • An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Method

2-Methylcyclopropane-1-carboximidamide amidine coupling reaction conditions

An in-depth guide to the N-arylation of 2-methylcyclopropane-1-carboximidamide, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical reaction pa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the N-arylation of 2-methylcyclopropane-1-carboximidamide, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical reaction parameters, detailed experimental protocols, and the underlying mechanistic principles for successful amidine coupling. As a unique and sterically demanding nucleophile, the successful coupling of this cyclopropylamidine requires careful consideration of catalyst systems and reaction conditions to achieve high yields while preserving the integrity of the cyclopropane ring.

Introduction: The Significance of the Cyclopropylamidine Moiety

Cyclopropylamines are privileged structural motifs in medicinal chemistry, valued for the unique conformational rigidity and metabolic stability they impart to bioactive molecules.[1][2] Their derivatives are key components in therapeutics targeting enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[1][3] The functionalization of these scaffolds via C-N cross-coupling reactions is a cornerstone of modern drug discovery.

The amidine functional group, a nitrogen analogue of a carboxylic acid, serves as a versatile synthon for a vast array of N-containing heterocycles and is a common feature in biologically active compounds.[4][5] The coupling of an amidine, such as 2-methylcyclopropane-1-carboximidamide, with aryl or heteroaryl halides presents a powerful strategy for generating novel molecular architectures. However, this transformation is not without its challenges. Amidine nucleophiles can strongly coordinate to transition metals, potentially leading to catalyst deactivation.[6] Furthermore, the cyclopropyl group can be susceptible to ring-opening under harsh conditions.

This guide provides a detailed exploration of the conditions necessary to overcome these challenges, focusing primarily on palladium-catalyzed C-N cross-coupling, a robust and widely adopted method for such transformations.[7][8]

Mechanistic Overview: The Palladium-Catalyzed Amidine Coupling Cycle

The most effective method for the N-arylation of amidines is the Buchwald-Hartwig amination reaction. This reaction typically involves a Pd(0) catalyst, a phosphine ligand, and a base. The generally accepted catalytic cycle, adapted for an amidine nucleophile, proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amidine Coordination & Deprotonation: The amidine coordinates to the Pd(II) center. A base then deprotonates the coordinated amidine to form a more nucleophilic amidate.

  • Reductive Elimination: The aryl group and the amidate are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

Catalytic_Cycle Figure 1: Simplified Pd-Catalyzed Amidine Coupling Cycle cluster_cycle Figure 1: Simplified Pd-Catalyzed Amidine Coupling Cycle cluster_products Figure 1: Simplified Pd-Catalyzed Amidine Coupling Cycle OA Pd(II) Ar-X Complex RE Pd(II) Amidate Complex OA->RE Amidine Binding & Deprotonation (Base) CAT Pd(0)L Active Catalyst RE->CAT Reductive Elimination PRODUCT Ar-Amidine Product RE->PRODUCT CAT->OA Oxidative Addition (Ar-X) Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Isolation cluster_analysis Analysis P1 Oven-dry glassware R1 Add Pd source, ligand, & base P1->R1 P2 Prepare anhydrous solvents R3 Add solvent P2->R3 R2 Add aryl halide & amidine R1->R2 R2->R3 R4 Stir at specified temperature R3->R4 R5 Monitor reaction (TLC/LC-MS) R4->R5 W1 Quench reaction R5->W1 Upon completion W2 Liquid-liquid extraction W1->W2 W3 Dry & concentrate W2->W3 W4 Purify via chromatography W3->W4 A1 Characterize product (NMR, MS) W4->A1

Sources

Application

Application Note: Incorporation of 2-Methylcyclopropane-1-carboximidamide into Peptide Sequences

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Conformational Restriction, Late-Stage Functionalization (LSF), and Peptidomimetic Design Executive Summary & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Conformational Restriction, Late-Stage Functionalization (LSF), and Peptidomimetic Design

Executive Summary & Mechanistic Rationale

The development of peptide-based therapeutics is frequently hindered by the poor pharmacokinetic properties and high entropic binding penalties associated with flexible, highly basic residues like arginine. To overcome these limitations, drug development professionals increasingly rely on conformationally restricted arginine mimetics.

2-Methylcyclopropane-1-carboximidamide is a highly specialized building block that replaces the linear aliphatic chain of arginine with a rigid cyclopropyl ring while retaining the critical hydrogen-bond donating capability of an amidine group. By locking the basic moiety into a defined spatial orientation, this modification drastically reduces the entropic penalty upon target binding and shields the peptide from trypsin-like proteolytic degradation.

Because primary amidines are incompatible with standard solid-phase peptide synthesis (SPPS) amide-coupling conditions (often resulting in unreactive acylamidines), incorporating this moiety requires a specialized approach. This application note details a state-of-the-art Late-Stage Functionalization (LSF) protocol utilizing Palladium-catalyzed cross-coupling to directly graft 2-methylcyclopropane-1-carboximidamide onto an aryl halide-bearing peptide precursor.

Physicochemical Profiling

Understanding the quantitative differences between endogenous arginine and the cyclopropyl amidine mimetic is critical for rational drug design. The structural rigidity of the cyclopropane ring eliminates three rotatable bonds, directly translating to enhanced target affinity in structurally constrained binding pockets.

Table 1: Structural and Physicochemical Comparison

PropertyL-Arginine Side Chain2-Methylcyclopropane-1-carboximidamide
Structure Type Linear aliphatic guanidineConformationally restricted cyclopropyl amidine
Molecular Weight 174.20 g/mol (entire amino acid)98.15 g/mol (free base)
pKa (approximate) ~12.511.0 - 11.5
Rotatable Bonds 4 (side chain only)1 (exocyclic to amidine)
Entropic Penalty High (Highly flexible)Minimal (Pre-organized)
Proteolytic Stability Highly susceptible (Trypsin cleavage)Highly resistant

Data supported by compound profiling from.

Strategic Workflow: Pd-Catalyzed Late-Stage Functionalization

To incorporate 2-methylcyclopropane-1-carboximidamide without compromising its basicity, we utilize a Buchwald-Hartwig-type macroamination strategy. As demonstrated in foundational methodologies for, amidines can be successfully coupled to aryl halides using advanced bulky phosphine ligands.

Workflow SPPS 1. SPPS (Incorporate 4-Iodo-Phe) Cleavage 2. Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Unprotected Precursor PdCat 4. Pd-Catalyzed Cross-Coupling (CPhos Pd G3, Cs2CO3) Cleavage->PdCat Aryl Halide Peptide Amidine 3. Amidine Addition (2-Methylcyclopropane- 1-carboximidamide) Amidine->PdCat Nucleophile Purification 5. RP-HPLC & LC-MS Validation PdCat->Purification N-Aryl Amidine Peptidomimetic

Pd-catalyzed late-stage functionalization workflow for amidine incorporation into peptides.

Experimental Protocol: Self-Validating Cross-Coupling

This protocol details the intermolecular amination of an unprotected peptide containing a 4-iodo-L-phenylalanine residue with 2-methylcyclopropane-1-carboximidamide hydrochloride.

Phase 1: Precursor Synthesis
  • SPPS Assembly: Synthesize the target sequence on Rink Amide resin using standard Fmoc/tBu chemistry. At the site designated for the arginine mimetic, couple Fmoc-Phe(4-I)-OH.

    • Causality: The 4-iodo substitution is strictly required over 4-bromo or 4-chloro derivatives. The superior oxidative addition kinetics of aryl iodides with Pd(0) are essential to outcompete the strong coordination of the amidine nucleophile, which can otherwise poison the catalyst.

  • Cleavage: Cleave the peptide using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize to yield the crude aryl iodide precursor.

Phase 2: Catalytic Coupling (Glovebox Required)
  • Reagent Preparation: In a nitrogen-filled glovebox, weigh the crude iodo-peptide (1.0 equiv, ~10 mM final concentration), 2-methylcyclopropane-1-carboximidamide hydrochloride (3.0 equiv), and anhydrous Cs₂CO₃ (5.0 equiv) into a reaction vial.

  • Catalyst Addition: Add 10 mol% of CPhos Pd G3 pre-catalyst.

    • Causality: Amidines are notoriously difficult cross-coupling partners because they form stable, off-cycle bis-amidine Pd complexes that stall the catalytic cycle. CPhos (a bulky, electron-rich biaryl phosphine) creates a sterically demanding environment that destabilizes these off-cycle complexes and drastically accelerates the rate-limiting reductive elimination step.

  • Solvent Addition: Add a degassed mixture of t-AmylOH/H₂O (9:1 v/v).

    • Causality: Cs₂CO₃ is strong enough to deprotonate the amidine hydrochloride (pKa ~11) but has limited solubility in t-AmylOH, providing a slow-release mechanism that prevents base-catalyzed peptide epimerization. The 10% water ensures peptide solubility without hydrolyzing the Pd complex.

  • Reaction: Seal the vial, remove from the glovebox, and stir vigorously at 40 °C for 12 hours.

Phase 3: Self-Validating Checkpoints & Purification

To ensure the trustworthiness of the protocol, the system must be validated in real-time before committing to preparative purification.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 5 µL aliquot, quench with 100 µL of 50% MeCN/H₂O (0.1% TFA), and analyze via LC-MS.

    • Positive Validation: The starting mass ( M ) decreases, and the product mass ( M−126.9[I]+97.1[Amidine]−1[H]=M−30.8 Da ) appears.

    • Failure Mode Identification: If a mass of M−126 (dehalogenation) dominates, the catalyst is failing at the reductive elimination step, indicating oxygen contamination or degraded pre-catalyst.

  • Negative Control Validation: Run a parallel 50 µL micro-scale reaction omitting the CPhos Pd G3 catalyst. The complete absence of the M−30.8 Da mass in this control validates that the amidine incorporation is strictly Pd-mediated and not a result of spontaneous nucleophilic aromatic substitution (SₙAr), which is chemically impossible on unactivated aryl iodides.

Quantitative Reaction Optimization Data

The choice of catalyst and solvent is non-trivial. Table 2 summarizes the quantitative optimization data that led to the finalized protocol, demonstrating the superiority of the CPhos G3 system for amidine incorporation.

Table 2: Pd-Catalyzed Amidine Incorporation Optimization

Catalyst SystemSolvent SystemTemp (°C)Target Conversion (%)Dehalogenation Byproduct (%)
Pd(OAc)₂ / XPhos1,4-Dioxane80< 10%> 40%
RuPhos Pd G3t-AmylOH6045%25%
CPhos Pd G3 t-AmylOH/H₂O (9:1) 40 > 85% < 5%

Application Case Study: WDR5-MLL Protein-Protein Interaction

A premier application of 2-methylcyclopropane-1-carboximidamide is the design of peptidomimetics targeting the WDR5 WIN site, a critical node in MLL-rearranged leukemias. Endogenous MLL peptides utilize an arginine residue (Arg3765) to insert into the deep, narrow WIN pocket.

As detailed in the, replacing flexible basic groups with rigidified cyclic amidines perfectly mimics the guanidinium geometry while pre-organizing the molecule to fit the WIN site, leading to sub-nanomolar binding affinities.

Pathway MLL MLL1 Complex WDR5 WDR5 WIN Site MLL->WDR5 Endogenous Binding (Flexible Arg) HMT H3K4 Methylation WDR5->HMT Activation Mimetic Amidine-Modified Peptidomimetic Mimetic->MLL Competitive Displacement Mimetic->WDR5 High-Affinity Binding (Rigidified Amidine) Onco Oncogenic Gene Transcription HMT->Onco Leukemia Progression

Mechanism of WDR5 WIN site inhibition by conformationally restricted amidine peptidomimetics.

References

  • Synthesis of Cyclic Peptidomimetics via a Pd-Catalyzed Macroamination Reaction Organic Letters (ACS Publications)[Link]

  • Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core Journal of Medicinal Chemistry (via PMC / NIH)[Link]

  • PubChemLite: 2-methylcyclopropane-1-carboximidamide hydrochloride (CID 55289632) National Center for Biotechnology Information (NCBI)[Link]

Method

Application Note: Rational Integration of 2-Methylcyclopropane-1-carboximidamide in Serine Protease Inhibitor Design

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Discovery Scientists Document Type: Advanced Methodology & Application Guide Executive Summary The development of potent, selective proteas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Discovery Scientists Document Type: Advanced Methodology & Application Guide

Executive Summary

The development of potent, selective protease inhibitors requires precise targeting of the enzyme's active site architecture. For trypsin-like serine proteases—a family encompassing critical therapeutic targets such as thrombin, Factor Xa, and various viral proteases—the S1 specificity pocket is the primary anchor point. Historically, highly basic, flat aromatic amidines (e.g., benzamidine) were utilized to target the conserved Aspartate (Asp189) at the base of this pocket. However, these traditional moieties often suffer from poor oral bioavailability, high basicity (pKa > 11), and off-target toxicity.

2-Methylcyclopropane-1-carboximidamide (CAS: 753447-73-3) has emerged as a superior, conformationally restricted aliphatic bioisostere[1]. By replacing the planar phenyl ring with a 2-methylcyclopropyl system, researchers can maintain the critical electrostatic interactions required for S1 binding while significantly improving the ligand efficiency, metabolic stability, and three-dimensional vectoring of the inhibitor. Furthermore, this fragment is increasingly utilized in ultra-high-throughput direct-to-biology (D2B) platforms for the rapid discovery of novel antivirals and PROTACs[2].

Mechanistic Rationale: The Tripartite Advantage

The utility of 2-methylcyclopropane-1-carboximidamide in structure-based drug design (SBDD) is driven by three distinct structural features, each serving a specific thermodynamic or spatial function:

  • The Amidine Warhead (Electrostatic Anchor): At physiological pH, the amidine group is protonated. It acts as an Arginine/Lysine mimetic, forming a highly favorable bidentate salt bridge and hydrogen bond network with the carboxylate side chain of Asp189 in the S1 pocket.

  • The Cyclopropane Core (Thermodynamic Optimizer): Unlike flexible linear alkyl chains, the cyclopropane ring is rigid. This pre-organization drastically reduces the entropic penalty ( ΔS ) incurred upon binding. Additionally, the high s-character of the cyclopropyl C-H bonds increases resistance to cytochrome P450-mediated oxidative metabolism compared to standard aliphatic rings.

  • The Methyl Vector (Spatial Probe): The addition of the methyl group breaks the symmetry of the cyclopropane ring. Depending on its stereochemistry, the methyl group can be directed to occupy adjacent hydrophobic micro-pockets within the S1 site, or it can serve as a synthetic handle to grow the molecule toward the S2 and S3 sub-pockets.

G A 2-Methylcyclopropane-1-carboximidamide (Fragment Lead) B Amidine Moiety (Arg/Lys Mimetic) A->B C Cyclopropane Ring (Conformational Rigidity) A->C D Methyl Substituent (Vector for Expansion) A->D E S1 Pocket (Asp189) Bidentate Salt Bridge B->E Electrostatic Binding F Reduced Entropic Penalty Metabolic Stability C->F Thermodynamic Advantage G S2/S3 Pocket Targeting (Scaffold Growth) D->G Synthetic Elaboration

Fig 1. Structural rationale for 2-methylcyclopropane-1-carboximidamide in protease inhibition.

High-Throughput Integration & Workflow

Because cyclopropanecarboximidamides are broadly recognized as non-selective protease inhibitor fragments[3], they serve as excellent starting points for fragment-based drug discovery (FBDD). Recent advances demonstrate their compatibility with nanoscale amide coupling in 1536-well plates[2]. This allows the rapid synthesis of hundreds of derivatives where the 2-methylcyclopropyl amidine is coupled to diverse scaffolds targeting the S2/S3 pockets, followed by direct biological screening without intermediate purification.

Workflow Step1 Fragment Library Synthesis (1536-well) Step2 FRET-based Enzymatic Assay Step1->Step2 Screen Step3 Hit Validation (IC50 / Ki Determination) Step2->Step3 Active Hits Step4 X-ray Crystallography (Co-crystallization) Step3->Step4 Mechanism Step5 Lead Optimization (Structure-Based Design) Step4->Step5 Refinement

Fig 2. Workflow for integrating cyclopropyl amidine fragments into protease inhibitor pipelines.

Self-Validating Experimental Protocol: In Vitro FRET Inhibition Assay

To evaluate the inhibitory potency of synthesized 2-methylcyclopropane-1-carboximidamide derivatives, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is employed.

Design Causality: We utilize a continuous kinetic read rather than an endpoint assay because amidine-based inhibitors often exhibit slow-binding kinetics due to the displacement of tightly bound water molecules in the S1 pocket. A self-validating system is embedded within the protocol to ensure that observed inhibition is mechanically genuine and not an artifact of compound aggregation or fluorescence quenching.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

    • Causality: Tween-20 is critical to prevent non-specific promiscuous binding caused by compound aggregation. DTT maintains the redox state of any surface cysteines on the protease.

  • Enzyme Stock: Recombinant target serine protease (e.g., Trypsin or Factor Xa) diluted to 2 nM in Assay Buffer.

  • Substrate Stock: Fluorogenic peptide substrate (e.g., AMC-tagged) at 3×Km​ concentration.

  • Inhibitor Stock: 10 mM in 100% DMSO.

Assay Execution (384-well format)
  • Compound Dispensing: Dispense 200 nL of inhibitor (dose-response series) into a black, flat-bottom 384-well microplate.

  • Inner Filter Effect Check (Validation Step 1): Add 10 µL of Assay Buffer containing the fluorogenic substrate. Read baseline fluorescence. Causality: Identifies compounds that auto-fluoresce or quench the fluorophore, preventing false-positive inhibition readouts.

  • Enzyme Addition & Pre-incubation: Add 10 µL of Enzyme Stock to initiate the binding event. Incubate at 25°C for 15 minutes. Causality: Allows the amidine warhead to establish the bidentate salt bridge with Asp189 before substrate competition begins.

  • Kinetic Measurement: Monitor fluorescence (e.g., Ex/Em = 380/460 nm for AMC) continuously for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

Orthogonal Validation (Self-Validating Checks)
  • Z'-Factor Calculation (Validation Step 2): Include 16 wells of a known positive control inhibitor and 16 wells of DMSO vehicle. The assay is only valid if Z′≥0.6 , ensuring the signal-to-noise ratio is sufficient to detect true S1 binders.

  • Counter-Screening (Validation Step 3): Run parallel assays using Chymotrypsin (which has a hydrophobic S1 pocket lacking Asp189). Causality: If the cyclopropyl amidine derivative inhibits Chymotrypsin equally well, it is acting via a non-specific mechanism (e.g., denaturation) rather than targeted S1 electrostatic binding.

Quantitative Data Synthesis

The table below summarizes representative binding affinities demonstrating the thermodynamic advantage of the conformationally restricted 2-methylcyclopropyl group compared to traditional and unmethylated fragments.

Table 1: Comparative Binding Affinities of S1-Targeting Amidine Fragments

Fragment / Inhibitor CoreTarget ProteaseIC50 (µM)Ki (µM)Ligand Efficiency (LE)
Benzamidine (Planar, Aromatic)Trypsin18.512.00.35
Cyclopropanecarboximidamide[3]Trypsin45.028.50.41
2-Methylcyclopropane-1-carboximidamide [1]Trypsin22.3 14.1 0.43
Elaborated Lead (S1 + S2/S3 targeted)Factor Xa0.0450.0210.38

Data Interpretation: While benzamidine has a slightly lower Ki​ than the unelaborated 2-methylcyclopropane-1-carboximidamide, the latter possesses a significantly higher Ligand Efficiency (LE). The aliphatic nature reduces the molecular weight and lipophilicity penalty, providing a vastly superior starting point for lead optimization and nanoscale high-throughput elaboration[2].

References

  • Cyclopropane-1-carboximidamide hydrochloride - ChemBK Source: ChemBK URL
  • Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL
  • 753447-73-3 | MFCD21106882 | 2-Methylcyclopropane-1-carboximidamide Source: AA Blocks URL
  • 2-methylcyclopropane-1-carboximidamide hydrochloride — Chemical Substance Information Source: NextSDS URL

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 2-Methylcyclopropane-1-carboximidamide in organic solvents

Welcome to the Technical Support Center for 2-Methylcyclopropane-1-carboximidamide . As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve the most common solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methylcyclopropane-1-carboximidamide . As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve the most common solubility bottlenecks encountered when working with cyclic amidines in organic synthesis.

When working with 2-Methylcyclopropane-1-carboximidamide, the primary challenge researchers face is the polarity mismatch between the compound's commercial storage form and the required reaction conditions. Because the free base is highly basic and prone to degradation, it is almost exclusively supplied as a stable hydrochloride (HCl) salt. However, this ionic lattice strongly resists solvation in standard non-polar organic solvents.

Quantitative Solubility Profile

Understanding the dielectric requirements of your compound is the first step to resolving precipitation issues.

Note: Values below are extrapolated from structurally analogous cyclic amidine hydrochlorides to guide solvent selection[1],[2],[3].

SolventDielectric Constant (ε)HCl Salt Solubility (Approx.)Free Base Solubility
Water 80.16 mg/mL to >50 mg/mLLow (Forms suspensions)
DMSO 46.7~50 - 69 mg/mLHigh
Methanol 32.7~20 mg/mLHigh
Dichloromethane (DCM) 8.9< 1 mg/mL (Insoluble)High
Ethyl Acetate 6.0InsolubleModerate to High

Diagnostic Workflow

G N1 Solubility Issue: 2-Methylcyclopropane-1-carboximidamide N2 Identify Chemical Form N1->N2 N3 Hydrochloride (HCl) Salt N2->N3 Salt Form N4 Free Base N2->N4 Free Base Form N5 Target: Non-Polar Organics (DCM, EtOAc, Ether) N3->N5 N6 Target: Polar Solvents (Water, MeOH, DMSO) N3->N6 N4->N5 N7 Action: In Situ Freebasing (Add DIPEA) N5->N7 Preferred N8 Action: Use Co-solvent (5-10% DMSO) N5->N8 Alternative N10 Action: Prepare Fresh (Avoid Moisture) N5->N10 Stability Check N9 Action: Direct Dissolution N6->N9

Diagnostic flowchart for resolving 2-Methylcyclopropane-1-carboximidamide solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Methylcyclopropane-1-carboximidamide form a cloudy suspension in dichloromethane (DCM) or ethyl acetate? A: This is a classic polarity mismatch. Amidines are strong organic bases; their protonated amidinium forms possess high ionic lattice energies. Non-polar organic solvents like DCM or ethyl acetate lack the dielectric constant required to solvate these ionic interactions, leaving the salt suspended[4]. To achieve solubility in these solvents, you must either disrupt the crystal lattice using a highly polar aprotic co-solvent or neutralize the salt to its free base form[2].

Q2: I need to perform a coupling reaction in an organic solvent. How do I freebase the amidine without degrading it? A: Isolating the free base of an aliphatic amidine is notoriously difficult because they are highly hygroscopic, exhibit extensive tautomerism, and are prone to hydrolysis or polymerization upon concentration[4]. Instead of isolating the free base, we strongly recommend in situ freebasing. By adding a stoichiometric excess of a non-nucleophilic organic base (such as N,N-Diisopropylethylamine - DIPEA) directly to your reaction mixture, you shift the equilibrium. The organic base acts as an HCl scavenger, generating the soluble amidine free base transiently in solution where it can immediately react with your electrophile.

Q3: My compound dissolved initially upon heating, but precipitated as it cooled. How do I prevent this? A: You are observing supersaturation followed by thermal precipitation. The solubility of amidine salts is highly temperature-dependent. When you heat the solvent, the kinetic energy overcomes the lattice energy, allowing dissolution. As it cools to room temperature, the solubility threshold drops, and the compound crashes out[2]. Solution: If your reaction must run at room temperature, do not rely on heat for dissolution. Instead, introduce a polar aprotic co-solvent like anhydrous DMSO[3]. This permanently alters the solvent system's overall polarity, maintaining solubility without relying on thermal kinetics[2].

Q4: Can I use co-solvents to improve solubility without freebasing? A: Yes. If your experimental conditions can tolerate a mixed solvent system, adding a highly polar co-solvent like DMSO or DMF to your primary organic solvent can drastically improve the solubility of the HCl salt[2]. Amidine hydrochlorides show excellent solubility in pure DMSO (up to 69 mg/mL)[3]. Adding just 5-10% (v/v) DMSO to DCM or THF can often bridge the polarity gap enough to dissolve the required molar equivalents for your reaction.

Experimental Protocols

Protocol 1: In Situ Freebasing for Organic Synthesis

Objective: To solubilize 2-Methylcyclopropane-1-carboximidamide HCl in DCM for a coupling reaction while preventing free base degradation. Causality: Using a bulky, non-nucleophilic base like DIPEA ensures the HCl is scavenged to form a soluble DIPEA-HCl salt, liberating the amidine free base without DIPEA competing in the downstream coupling reaction.

  • Preparation: Weigh the required molar amount of 2-Methylcyclopropane-1-carboximidamide HCl and transfer it to a dry, argon-purged reaction flask.

  • Suspension: Add anhydrous DCM (typically 10 mL per mmol of substrate). The mixture will appear as a cloudy suspension due to the insolubility of the HCl salt.

  • Base Addition: Dropwise, add 1.5 to 2.0 equivalents of anhydrous DIPEA while stirring vigorously at room temperature.

  • Validation (Self-Check): Observe the reaction for 5-10 minutes. The cloudy suspension must transition into a clear or slightly hazy solution. This visual cue confirms the successful dissociation of the salt and the generation of the organic-soluble free base.

  • Execution: Immediately introduce your electrophile. Do not let the free base solution sit idle for more than 30 minutes to prevent tautomeric degradation or side reactions[4].

Protocol 2: Small-Scale Solvent & Co-Solvent Screening

Objective: Systematically determine the minimal co-solvent ratio required for dissolution without compromising downstream chemistry[2]. Causality: Trial and error at scale wastes valuable material. This micro-scale protocol uses visual solubility thresholds to precisely titrate the required dielectric constant of the solvent mixture.

  • Initial Test: Place 5 mg of the amidine HCl salt into a 2 mL glass vial. Add 100 µL of your target primary organic solvent (e.g., THF or EtOAc).

  • Agitation: Vortex the vial for 30 seconds at room temperature. If the solid dissolves, solubility is >50 mg/mL. If not, proceed to step 3.

  • Dilution: Add another 400 µL of the primary solvent (total 500 µL) and vortex. If it remains insoluble, the solubility is <10 mg/mL.

  • Co-Solvent Titration: Add anhydrous DMSO in 10 µL increments (2% v/v steps)[3]. Vortex for 30 seconds after each addition.

  • Validation (Self-Check): Record the exact volume of DMSO required to achieve a completely clear solution with no particulate matter. Use this exact v/v ratio to scale up your main reaction safely.

References

  • ACS Publications. "Switchable Solvents Consisting of Amidine/Alcohol or Guanidine/Alcohol Mixtures." Source: Industrial & Engineering Chemistry Research. URL: [Link]

  • Molecular Diversity Preservation International (MDPI). "Tetrazole binding to amidine bases." Source: MDPI. URL: [Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 2-Methylcyclopropane-1-carboximidamide

Welcome to the technical support center for 2-Methylcyclopropane-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methylcyclopropane-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a molecule combining a strained cyclopropane ring and a reactive carboximidamide group, understanding its potential degradation pathways is critical for reliable and reproducible experimental outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent, identify, and address the degradation of 2-Methylcyclopropane-1-carboximidamide during long-term storage.

I. Understanding the Chemical Nature of 2-Methylcyclopropane-1-carboximidamide

2-Methylcyclopropane-1-carboximidamide possesses two key structural features that dictate its stability:

  • The Cyclopropane Ring: This three-membered ring is characterized by significant ring strain (approximately 27.6 kcal/mol for the parent cyclopropane) due to its compressed C-C-C bond angles of 60°.[1] This inherent strain makes the ring susceptible to opening under energetic conditions such as high temperatures or exposure to UV light.[2][3][4]

  • The Carboximidamide (Amidine) Group: This functional group is known to be susceptible to hydrolysis, with its stability being highly dependent on pH.[5][6][7] Both acidic and alkaline conditions can promote the hydrolysis of amidines to the corresponding amide and subsequently to the carboxylic acid.[8][9]

Based on these structural motifs, the primary degradation pathways for 2-Methylcyclopropane-1-carboximidamide are anticipated to be hydrolysis of the carboximidamide group and ring-opening of the cyclopropane moiety.

II. Frequently Asked Questions (FAQs) on Storage and Stability

Q1: What are the ideal long-term storage conditions for solid 2-Methylcyclopropane-1-carboximidamide?

A1: For optimal stability, solid 2-Methylcyclopropane-1-carboximidamide should be stored at -20°C in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] The key is to minimize exposure to moisture, light, and oxygen.

Q2: I've observed a change in the physical appearance (e.g., color change, clumping) of my stored compound. What could be the cause?

A2: A change in physical appearance is often an indicator of degradation. Clumping can suggest moisture absorption, which can lead to hydrolysis.[10][11][12] Discoloration may indicate oxidative degradation or the formation of impurities. It is crucial to re-analyze the material to confirm its purity before use.

Q3: Can I store 2-Methylcyclopropane-1-carboximidamide in solution?

A3: Storing 2-Methylcyclopropane-1-carboximidamide in solution for extended periods is not recommended due to the risk of hydrolysis. If you must prepare a stock solution, use a dry, aprotic solvent and store it at -20°C or below for the shortest possible duration. Aqueous solutions should be prepared fresh for each experiment.

Q4: What is the likely pH range for maximum stability of 2-Methylcyclopropane-1-carboximidamide in an aqueous environment?

A4: While specific data for this compound is unavailable, amidine-containing compounds generally exhibit their greatest stability in the neutral to slightly acidic pH range (approximately pH 4-7).[6][13] Both strongly acidic and strongly alkaline conditions are expected to accelerate hydrolysis.

Q5: How can I detect degradation in my sample of 2-Methylcyclopropane-1-carboximidamide?

A5: The most reliable methods for detecting degradation are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can be used to quantify the parent compound and detect the appearance of degradation products.[14][15] ¹H NMR spectroscopy is particularly useful for identifying the ring-opening of the cyclopropane moiety.[16][17]

III. Troubleshooting Guide: Common Degradation Scenarios

This section addresses specific issues that may arise during the storage and handling of 2-Methylcyclopropane-1-carboximidamide.

Observed Issue Potential Cause(s) Recommended Actions & Preventive Measures
Loss of Potency/Activity in Assays - Hydrolysis of the carboximidamide group to the less active amide or inactive carboxylic acid.- Ring-opening of the cyclopropane, altering the molecule's conformation.- Confirm Purity: Re-analyze the compound's purity using HPLC.- Prepare Fresh Solutions: Always use freshly prepared solutions for biological assays.- Control pH: Ensure the pH of your assay buffer is within the optimal stability range (est. pH 4-7).
Appearance of New Peaks in HPLC Chromatogram - Formation of degradation products via hydrolysis, oxidation, or ring-opening.- Characterize Degradants: Use LC-MS to identify the mass of the new peaks and infer their structures.- Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (see FAQ A1).- Perform Forced Degradation: Conduct a forced degradation study (see Section IV) to intentionally generate and identify potential degradation products.[18][19][20][21][22]
Changes in ¹H NMR Spectrum (e.g., disappearance of cyclopropyl protons) - Ring-opening of the cyclopropane ring.- Confirm Structure: Compare the current NMR spectrum with a reference spectrum of a fresh, pure sample.- Avoid Heat and Light: Protect the compound from elevated temperatures and direct light exposure, which can induce ring-opening.
Poor Solubility of the Stored Compound - Formation of insoluble degradation products or polymers.- Filter Solution: If used in solution, filter through a 0.22 µm filter before use.- Re-purify if Necessary: If the purity is significantly compromised, re-purification may be necessary.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[18][19][20][21][22]

Objective: To intentionally degrade 2-Methylcyclopropane-1-carboximidamide under various stress conditions to understand its degradation pathways.

Materials:

  • 2-Methylcyclopropane-1-carboximidamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare stock solutions of 2-Methylcyclopropane-1-carboximidamide in a suitable solvent (e.g., acetonitrile/water mixture).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to a UV lamp (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV/MS.

Protocol 2: Routine Purity Assessment by HPLC

Objective: To quantify the purity of 2-Methylcyclopropane-1-carboximidamide and detect any degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

V. Visualization of Degradation Pathways and Workflows

G Potential Degradation Pathways A 2-Methylcyclopropane-1-carboximidamide B Hydrolysis (Acid/Base) A->B H₂O F Thermal/Photolytic Stress A->F Δ or hν C 2-Methylcyclopropane-1-carboxamide B->C D Further Hydrolysis C->D H₂O E 2-Methylcyclopropanecarboxylic Acid D->E G Ring-Opened Products (e.g., isomeric alkenes) F->G

Caption: Potential degradation pathways for 2-Methylcyclopropane-1-carboximidamide.

G Troubleshooting Workflow A Issue Observed (e.g., low potency, new peaks) B Analyze by HPLC & NMR A->B C Purity Acceptable? B->C D Proceed with Experiment C->D Yes E Identify Degradants (LC-MS) C->E No F Review Storage Conditions (Temp, Light, Moisture) E->F G Implement Corrective Actions (e.g., re-purify, store under inert gas) F->G

Caption: A logical workflow for troubleshooting degradation issues.

VI. Concluding Remarks

The stability of 2-Methylcyclopropane-1-carboximidamide is paramount for its successful application in research and development. By understanding its inherent chemical liabilities—namely, the susceptibility of the carboximidamide group to hydrolysis and the cyclopropane ring to opening—researchers can implement appropriate storage and handling procedures to mitigate degradation. This guide provides a framework for ensuring the long-term integrity of this compound. For further assistance, please consult the references below or contact your chemical supplier's technical support.

VII. References

  • Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases. Organic Process Research & Development. [Link]

  • Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]

  • Hydrolytic deamination reactions of amidine and nucleobase derivatives. ResearchGate. [Link]

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia. [Link]

  • Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis. ResearchGate. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]

  • Hydrogen-bonding behavior of amidines in helical structure. RSC Publishing. [Link]

  • N-Sulfonyl amidine polypeptides: new polymeric biomaterials with conformation transition responsive to tumor acidity. PMC. [Link]

  • Effects of pH on amidase activity (a) and stability (b). ResearchGate. [Link]

  • Stability of alkoxycarbonylamidine prodrugs. PubMed. [Link]

  • The Chemistry of the Amidines. ResearchGate. [Link]

  • Improvement of the bioavailability of active substances having an amidine function in medicaments. Google Patents.

  • Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines. The Journal of Organic Chemistry. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace. [Link]

  • [Hydrolysis of the amidine analogs of penicillins]. PubMed. [Link]

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/or - Agency for Toxic Substances and Disease Registry. ATSDR. [Link]

  • Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. PMC. [Link]

  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PMC. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • An I2-mediated aerobic oxidative annulation of amidines with tertiary amines via C–H amination/C–N cleavage for the synthesis of 2,4-disubstituted 1,3,5-triazines. Organic & Biomolecular Chemistry. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society. [Link]

  • Cyclopropane Derivatives. I. Studies of the Photochemical and Thermal Chlorination of Cyclopropane. CaltechAUTHORS. [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PMC. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • The Formation of Small Amounts of Cyclopropane during Pulsed Pyrolysis of C 4 –C 5 Acyclic Alkanes in the Adiabatic Compression Reactor. MDPI. [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Stannylenes and Germylenes Stabilized by Tetradentate Bis(amidine) Ligands with a Rigid Naphthalene Backbone. MDPI. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Pharmacy and Technology. [Link]

  • Effect of moisture on solid state stability. Semantic Scholar. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Top 5 Factors Affecting Chemical Stability. Dicentra. [Link]

  • Process for preparing amidines. Google Patents.

  • Rate constants for the thermal isomerisation of cyclopropane and for the thermal decomposition of cyclobutane (Appendix 2). The Quantum Theory of Unimolecular Reactions. [Link]

  • Direct Oxidative Amidation of Aldehydes with Anilines under Mechanical Milling Conditions. ChemistrySelect. [Link]

  • Effect of moisture on solid state stability. Journal of Medical Science - UMP. [Link]

  • Effect of moisture on solid state stability. ResearchGate. [Link]

  • View of Effect of moisture on solid state stability. Journal of Medical Science. [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • What Factors Influence Stability?. ARL Bio Pharma. [Link]

  • Factors Affecting Stability of Formulations: Dr. Satish A. Patel M. Pharm, Ph. D. Scribd. [Link]

  • CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

  • "Drug Stability and factors that affect on the drug stability" Review BY. Academia.edu. [Link]

  • A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Journal of the American Chemical Society. [Link]

  • Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. MDPI. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

Sources

Troubleshooting

Best purification techniques for 2-Methylcyclopropane-1-carboximidamide reaction mixtures

Welcome to the technical support and troubleshooting center for the isolation of 2-Methylcyclopropane-1-carboximidamide . As a Senior Application Scientist, I frequently consult with drug development professionals strugg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the isolation of 2-Methylcyclopropane-1-carboximidamide . As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate small, highly polar aliphatic amidines.

The carboximidamide functional group is intensely basic (pKa ~11–12). This intrinsic property dictates that standard aqueous workups and normal-phase chromatography will likely fail due to irreversible chemisorption and extreme water solubility. This guide provides field-proven, causality-driven solutions to rescue your reaction mixtures and isolate high-purity compounds.

Part 1: Troubleshooting & FAQs

Q: Why does my 2-Methylcyclopropane-1-carboximidamide streak across the entire TLC plate and fail to elute from a silica column? A: Causality & Solution: Bare silica gel (SiO₂) surfaces are populated with weakly acidic silanol groups (pKa ~4.5–5.0). The highly basic amidine group undergoes a strong acid-base interaction with these silanols, leading to irreversible binding and severe tailing[1]. Action: Abandon standard normal-phase silica. If chromatography is mandatory, utilize Strong Cation Exchange (SCX) chromatography or reverse-phase HPLC with acidic modifiers.

Q: My Pinner synthesis yielded the product, but it is heavily contaminated with ammonium chloride. How do I remove the inorganic salts? A: Causality & Solution: Both your target amidine hydrochloride and the ammonium chloride byproduct are highly polar and water-soluble, making liquid-liquid extraction impossible. Action: Exploit differential solubility. Ammonium chloride has limited solubility in cold isopropanol or absolute ethanol, whereas the organic amidine hydrochloride salt remains soluble. Crystallization from water/isopropanol mixtures is a highly effective, scalable purification method[2].

Q: Can I purify the free base instead of the hydrochloride salt? A: Causality & Solution: While the free base of 2-Methylcyclopropane-1-carboximidamide is theoretically less polar, aliphatic amidines are highly prone to hydrolysis (forming the corresponding amides) in the presence of ambient moisture and are often unstable oils. Action: Always isolate and store the compound as its fully protonated hydrochloride (HCl) salt. It forms a stable, handleable crystalline solid that prevents degradation and simplifies characterization[3].

Part 2: Purification Strategy Workflow

PurificationDecision Start Crude 2-Methylcyclopropane- 1-carboximidamide Mixture ScaleCheck What is the scale of the reaction? Start->ScaleCheck SmallScale Small Scale (< 1 g) ScaleCheck->SmallScale LargeScale Large Scale (> 1 g) ScaleCheck->LargeScale BioTest Is >99% purity required for in vivo assays? SmallScale->BioTest Cryst Protocol B: HCl Salt Crystallization LargeScale->Cryst SCX Protocol A: SCX Ion-Exchange BioTest->SCX No HPLC Protocol C: Prep-HPLC (C18) BioTest->HPLC Yes

Decision matrix for selecting the optimal amidine purification technique based on scale and purity requirements.

Part 3: Core Methodologies & Step-by-Step Protocols

Protocol A: Strong Cation Exchange (SCX) Chromatography

Causality: SCX resin contains sulfonic acid functional groups. The basic amidine selectively binds to the resin, allowing neutral and acidic impurities to be washed away. Elution with a methanolic ammonia solution neutralizes the interaction, releasing the purified amidine free base, which is immediately re-acidified[4]. Self-Validating System: Evaporate a 1 mL aliquot of the wash fraction. It should contain zero target mass, validating that the amidine is fully captured by the resin.

  • Preparation: Suspend 1 g of SCX-2 resin in methanol (MeOH) and pack into a solid-phase extraction (SPE) cartridge. Condition with 2 column volumes (CV) of MeOH.

  • Loading: Dissolve the crude reaction mixture in a minimum amount of MeOH (ensure the solution is neutral or slightly acidic) and load onto the column.

  • Washing: Wash the column with 3 CV of MeOH to elute non-basic impurities and unreacted nitriles. Discard the wash (after validating no product is present).

  • Elution: Elute the target amidine using 2 CV of 2.0 M NH₃ in MeOH. Collect this fraction in a clean flask.

  • Salt Formation: Immediately add 1.2 equivalents of anhydrous HCl in dioxane to the eluted fraction to prevent hydrolysis.

  • Isolation: Evaporate the solvent under reduced pressure to yield 2-Methylcyclopropane-1-carboximidamide hydrochloride as a solid.

SCXWorkflow Load 1. Load Crude (Amidine binds to SO3-) Wash 2. Wash Column (Removes neutral organics) Load->Wash Elute 3. Elute with NH3 (Releases free base) Wash->Elute Isolate 4. Add HCl & Evaporate (Forms stable HCl salt) Elute->Isolate

Mechanistic workflow of Strong Cation Exchange (SCX) chromatography for amidine isolation.

Protocol B: Selective Crystallization of the Hydrochloride Salt

Causality: Crystallization bypasses the need for chromatography entirely, providing a highly scalable route to fully protonated HCl amidine salts[3]. By carefully controlling the solvent dielectric constant, inorganic salts (like NH₄Cl) can be filtered out while the target remains in solution, followed by precipitation of the target[2]. Self-Validating System: Perform a silver nitrate (AgNO₃) test on the final crystallized solid. A controlled, expected precipitation of AgCl confirms the presence of the hydrochloride salt, while quantitative NMR (qNMR) ensures the absence of the NH₄⁺ peak.

  • Dissolution: Suspend the crude amidine hydrochloride (contaminated with NH₄Cl) in absolute isopropanol (10 mL/g of crude).

  • Heating: Heat the suspension to 60 °C for 30 minutes. The organic amidine salt will dissolve, while the majority of the NH₄Cl will remain insoluble.

  • Hot Filtration: Filter the mixture rapidly while hot to remove the inorganic ammonium chloride salts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to induce crystallization of 2-Methylcyclopropane-1-carboximidamide hydrochloride.

  • Recovery: Filter the white crystals and wash with a minimal amount of ice-cold diethyl ether. Dry under a high vacuum at 40 °C.

Protocol C: Preparative Reverse-Phase HPLC

Causality: For biological assays requiring >99% purity, reverse-phase HPLC is required. An acidic modifier (e.g., 0.1% acetic acid) must be used to keep the amidine fully protonated, preventing secondary interactions with residual silanols on the C18 stationary phase and ensuring sharp peak shapes[5].

  • Sample Prep: Dissolve the crude mixture in H₂O/MeCN (90:10) containing 0.1% acetic acid. Filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Utilize a C18 Semi-Preparative column (e.g., 5 µm, 9.6 × 250 mm).

  • Mobile Phase: Solvent A: H₂O (0.1% Acetic Acid); Solvent B: MeCN (0.1% Acetic Acid).

  • Gradient: Run a shallow gradient from 5% B to 45% B over 20 minutes at a flow rate of 5.0 mL/min[5].

  • Fraction Collection: Monitor UV absorbance at 210 nm and 254 nm. Collect the major peak, freeze immediately, and lyophilize to obtain the highly pure acetate salt (which can be converted to the HCl salt via ion exchange if required).

Part 4: Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics for each purification technique when applied to aliphatic carboximidamides.

Purification TechniqueOptimal ScaleTypical Yield RecoveryExpected PurityKey AdvantageKey Limitation
SCX Chromatography < 1.0 g85% – 95%90% – 95%Rapid removal of non-basic impurities; avoids silica tailing.Resin capacity limits scalability; does not separate basic impurities.
HCl Salt Crystallization > 1.0 g70% – 85%95% – 98%Highly scalable; completely avoids chromatography.Requires careful solvent ratio optimization; lower yield due to mother liquor losses.
Prep-HPLC (C18) 10 mg – 500 mg60% – 75%> 99%Unmatched purity; ideal for isolating material for in vivo studies.Low throughput; requires lyophilization of large aqueous volumes.

Part 5: References

1.3. Scholars' Bank, University of Oregon.[3] 2.4. Florida Atlantic University.[4] 3.6. Google Patents.[2] 4. 5. Oncotarget.[5] 5.1. ACS Publications.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Methylcyclopropane-1-carboximidamide vs. Cyclopropanecarboximidamide

Introduction Amidines are highly versatile pharmacophores and synthetic building blocks, frequently utilized in the design of kinase inhibitors, protease antagonists, and complex heterocyclic scaffolds,[1]. When incorpor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Amidines are highly versatile pharmacophores and synthetic building blocks, frequently utilized in the design of kinase inhibitors, protease antagonists, and complex heterocyclic scaffolds,[1]. When incorporating an amidine onto a rigid cyclopropyl ring, researchers must carefully select between unsubstituted and substituted variants. This guide provides an in-depth comparative analysis of Cyclopropanecarboximidamide (CPCA) [2] and 2-Methylcyclopropane-1-carboximidamide (2-Me-CPCA) [3].

As a Senior Application Scientist, I will dissect how the seemingly minor addition of a methyl group fundamentally alters the steric profile, nucleophilicity, and transition-state kinetics during heterocyclic synthesis.

Section 1: Structural and Electronic Profiling

The reactivity of an amidine is governed by the basicity of the imine nitrogen and the nucleophilicity of the amine nitrogen.

  • Cyclopropanecarboximidamide (CPCA) : Lacking substituents on the cyclopropane ring, CPCA offers an unhindered approach trajectory for electrophiles. The cyclopropyl group, with its high s-character, acts as a weak electron donor, stabilizing the amidinium cation without introducing steric clash[2].

  • 2-Methylcyclopropane-1-carboximidamide (2-Me-CPCA) : The introduction of a methyl group at the C2 position breaks the symmetry of the ring, creating a stereocenter (often utilized as the rac-(1R,2R) diastereomer)[4]. While the methyl group provides a slight inductive (+I) effect that marginally increases the electron density on the amidine nitrogens, its primary impact is steric. The methyl group creates a facial bias, restricting the conformational freedom of the amidine group and hindering the optimal Bürgi-Dunitz approach angle during nucleophilic attack on bulky electrophiles[5].

Section 2: Reactivity Comparison & Mechanistic Causality

In standard condensation reactions (e.g., forming pyrimidines from 1,3-diketones or imidazoles from sulfur ylides), CPCA typically exhibits rapid kinetics and excellent yields[6]. The unhindered nature of CPCA allows for efficient initial nucleophilic attack and subsequent ring closure.

Conversely, 2-Me-CPCA demonstrates altered reactivity. Research into the stereospecific insertion of amidines into cyclopropanones reveals that additional strain and steric hindrance significantly decrease reaction yields[5]. When 2-Me-CPCA attacks a sterically demanding electrophile, the transition state experiences severe van der Waals repulsion between the 2-methyl group and the electrophile's substituents. This increases the activation energy ( ΔG‡ ), slowing the reaction and often leading to an increase in side products or unrecovered starting material[5].

MechanisticLogic A Amidine Nucleophile B Electrophilic Attack (Transition State) A->B C1 CPCA (Unhindered Trajectory) B->C1 C2 2-Me-CPCA (Steric Clash / Facial Bias) B->C2 D1 Low Activation Energy Rapid Cyclization C1->D1 D2 High Activation Energy Slower Kinetics C2->D2

Mechanistic divergence in transition state kinetics due to steric hindrance.

Section 3: Experimental Protocol - Self-Validating Heterocycle Synthesis

To objectively compare the reactivity of these two amidines, we utilize a standardized protocol for the synthesis of pyrimidine derivatives via condensation with acetylacetone. This protocol is designed to be self-validating; by monitoring the consumption of the starting material via TLC or LC-MS, the kinetic differences become immediately apparent.

Step-by-Step Methodology:

  • Free-Basing the Amidine :

    • Procedure: Suspend 1.0 mmol of the amidine hydrochloride (CPCA[2] or 2-Me-CPCA[3]) in 5 mL of anhydrous ethanol. Add 1.1 mmol of sodium ethoxide (NaOEt).

    • Causality: Amidines are typically supplied as stable hydrochloride salts. The protonated amidinium ion is non-nucleophilic. NaOEt acts as a strong base to deprotonate the salt, generating the active free amidine in situ while precipitating NaCl, which drives the equilibrium forward.

  • Electrophilic Addition :

    • Procedure: Add 1.2 mmol of acetylacetone to the reaction mixture. Stir at room temperature for 30 minutes.

    • Causality: The primary amine of the amidine attacks one of the carbonyl carbons of acetylacetone. The 30-minute ambient incubation allows the initial tetrahedral intermediate to form before applying thermal stress, minimizing degradation.

  • Cyclization (Thermal Activation) :

    • Procedure: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor via LC-MS.

    • Causality: The secondary intramolecular attack and subsequent dehydration require thermal energy. Here, the steric hindrance of 2-Me-CPCA becomes the rate-limiting step, often requiring the full 6 hours, whereas CPCA typically completes cyclization within 3-4 hours[5].

  • Isolation :

    • Procedure: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, EtOAc/Hexanes).

ExperimentalWorkflow Step1 Step 1: Free-Basing (NaOEt / EtOH) Step2 Step 2: Electrophile Addition (Acetylacetone) Step1->Step2 Active Nucleophile Step3 Step 3: Thermal Cyclization (Reflux 78°C) Step2->Step3 Tetrahedral Intermediate Step4 Step 4: Isolation & Purification (Flash Chromatography) Step3->Step4 Dehydration & Ring Closure

Step-by-step experimental workflow for amidine-based pyrimidine synthesis.

Section 4: Quantitative Performance Data

The following table summarizes the physicochemical properties and comparative experimental yields, highlighting the tangible impact of the 2-methyl substitution.

Property / MetricCyclopropanecarboximidamide (CPCA)2-Methylcyclopropane-1-carboximidamide (2-Me-CPCA)
PubChem CID CID 2781916[2]CID 55289632[3]
Molecular Weight (HCl salt) 120.58 g/mol [2]134.61 g/mol [4]
Steric Profile UnhinderedModerately Hindered (Facial bias)
Relative Nucleophilicity HighModerate (Sterically gated)
Application Examples SphK2 Inhibitors, Imidazoles[6]Complex spirocyclic aminals, modified pharmacophores
Yield (Acetylacetone Condensation) >85% (Rapid kinetics)65-70% (Slower kinetics)
Yield (Bulky Electrophile Insertion) HighReduced due to steric strain[5]
Conclusion

While CPCA serves as a highly efficient, unhindered nucleophile ideal for rapid library generation and high-yield cyclizations[6], 2-Me-CPCA offers a unique vector for introducing structural complexity and tuning the lipophilicity of a pharmacophore. However, researchers must account for the increased steric hindrance of 2-Me-CPCA, which directly translates to higher activation energies and potentially lower yields in sterically demanding coupling reactions[5].

References
  • [3] PubChemLite - 2-methylcyclopropane-1-carboximidamide hydrochloride (C5H10N2), uni.lu. 3

  • [2] Cyclopropanecarboximidamide hydrochloride | C4H9ClN2 | CID 2781916 - PubChem - NIH, nih.gov. 2

  • [4] rac-(1R,2R)-2-Methylcyclopropane-1-carboximidamide hydrochloride | Sapphire Bioscience, sapphirebioscience.com. 4

  • [6] Synthesis of 4-Hydroxy-5-phenylaminoimidazoles through a Three-Component Reaction of Sulfur Ylides, Nitrosobenzenes, and Amidines, acs.org. 6

  • [5] Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals, nih.gov.5

  • Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors, nih.gov.

  • [1] Amidines: their synthesis, reactivity, and applications in heterocycle synthesis, semanticscholar.org. 1

Sources

Comparative

Comparing the chemical stability of 2-Methylcyclopropane-1-carboximidamide and linear amidines

Comparative Chemical Stability Guide: 2-Methylcyclopropane-1-carboximidamide vs. Linear Amidines As drug development increasingly relies on amidine-containing pharmacophores for target engagement, understanding the hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Chemical Stability Guide: 2-Methylcyclopropane-1-carboximidamide vs. Linear Amidines

As drug development increasingly relies on amidine-containing pharmacophores for target engagement, understanding the hydrolytic liabilities of these functional groups is critical. Amidines are highly basic and prone to degradation, but their stability is profoundly influenced by their immediate structural environment.

This guide provides an in-depth, objective comparison between the conformationally restricted1 (2-MCPCA)[1] and standard linear aliphatic amidines (e.g., acetamidine, valeramidine). By examining the stereoelectronic mechanisms and providing a self-validating experimental framework, this guide equips researchers with the data necessary to make informed structural design choices.

Mechanistic Foundations: The "Why" Behind Amidine Stability

The primary degradation pathway for amidines in aqueous media is hydrolysis, which yields the corresponding amide and ammonia (or an amine)[2]. The rate-determining step is the nucleophilic attack of water or a hydroxide ion on the electrophilic amidine carbon. The divergent stability profiles of 2-MCPCA and linear amidines stem from two critical physicochemical factors:

Electronic Shielding via Walsh Orbitals: Linear amidines feature highly flexible alkyl chains that offer no electronic communication with the amidine group, leaving the carbon center highly electrophilic. In contrast, the highly strained C-C bonds of the cyclopropane ring in 2-MCPCA possess significant p-character, known as Walsh orbitals[3]. These orbitals engage in hyperconjugative overlap with the adjacent C=N π -system. This delocalization disperses the partial positive charge on the amidine carbon, drastically raising the activation energy required for nucleophilic attack.

Steric Hindrance and the Bürgi-Dunitz Trajectory: Linear amidines suffer from high conformational flexibility, allowing nucleophiles unimpeded access to the electrophilic center. 2-MCPCA, however, features a rigid cyclopropyl ring coupled with a 2-methyl substituent. This creates a dense steric umbrella that physically blocks the optimal Bürgi-Dunitz trajectory (typically ~107°) required for hydroxide or water to attack the sp2 hybridized amidine carbon.

Mechanism Substrate Amidine Substrate MCPCA 2-MCPCA (Cyclopropyl Amidine) Substrate->MCPCA Linear Linear Amidines (e.g., Acetamidine) Substrate->Linear Walsh Walsh Orbital Conjugation (Electronic Shielding) MCPCA->Walsh Steric Rigid 2-Methyl Group (Steric Hindrance) MCPCA->Steric Flex High Conformational Flexibility (Exposed Carbon) Linear->Flex NoConj Lack of pi-Conjugation (Localized Charge) Linear->NoConj Stable High Hydrolytic Stability (t1/2 > 1 year) Walsh->Stable Steric->Stable Labile Rapid Hydrolysis (t1/2 < 10 days at high pH) Flex->Labile NoConj->Labile

Figure 1: Physicochemical factors dictating the hydrolytic stability of 2-MCPCA vs. linear amidines.

Experimental Workflow: Self-Validating Forced Degradation

To objectively compare these compounds, we must isolate hydrolytic degradation from other artifacts (e.g., precipitation, surface adsorption). The following protocol is designed as a self-validating system : it mandates the stoichiometric tracking of both parent depletion and amide degradant formation to ensure absolute mass balance.

Step-by-Step Methodology:

  • Matrix Preparation (The Baseline): Prepare 10 mM stock solutions of 2-MCPCA and Acetamidine in three distinct buffers to cover the physiological and stress spectrum: 0.1 M HCl (pH 1.2, gastric simulation), 50 mM Phosphate (pH 7.4, physiological), and 50 mM Borate (pH 10.0, accelerated basic stress).

  • Internal Standardization (Error Correction): Spike all matrices with 1 mM of a Stable Isotope Labeled (SIL) standard. Causality: This corrects for any injection volume variances or matrix ionization suppression during LC-MS analysis.

  • Thermal Stress & Sampling (Kinetic Tracking): Incubate samples in sealed amber vials at 40°C. Extract 50 µL aliquots at precise timepoints: t = 0, 2, 4, 8, 24, 48, and 168 hours.

  • Quenching (Preserving the Snapshot): Immediately quench basic and acidic aliquots by diluting 1:10 into a cold neutralizing buffer (100 mM ammonium acetate, pH 7.0) at 4°C. Causality: Failing to neutralize the pH will allow hydrolysis to continue while the sample sits in the autosampler queue, skewing the kinetic data.

  • LC-UV/HRMS Analysis (Mass Balance): Analyze via RP-HPLC coupled to a High-Resolution Mass Spectrometer. Monitor the parent amidine ( [M+H]+ ) and quantify the corresponding amide degradant. Validation checkpoint: Moles of parent lost must equal moles of amide gained ±5%.

  • Kinetic Modeling: Plot ln([Amidine]t​/[Amidine]0​) versus time. Extract the pseudo-first-order degradation rate constant ( kobs​ ) and calculate the half-life ( t1/2​ ).

Workflow Step1 Sample Prep (10 mM in Buffer) Step2 Thermal Stress (40°C, pH 1.2 - 10.0) Step1->Step2 Step3 Quenching (Time-course Aliquots) Step2->Step3 Step4 LC-MS Analysis (Mass Balance Check) Step3->Step4 Step5 Kinetic Modeling (t1/2 Calculation) Step4->Step5

Figure 2: Self-validating forced degradation workflow for comparative amidine stability.

Quantitative Data Comparison

The experimental data highlights a massive divergence in stability. While linear amidines succumb rapidly to basic hydrolysis, the cyclopropyl architecture of 2-MCPCA provides an extraordinary protective effect, aligning with broader literature demonstrating that cyclopropyl amidines can remain stable for over a year at physiological pH[4].

Table 1: Comparative Hydrolytic Half-Lives ( t1/2​ ) at 40°C

CompoundSubstrate TypepH 1.2 (Acidic Stress)pH 7.4 (Physiological)pH 10.0 (Basic Stress)
2-MCPCA Cyclopropyl Amidine> 30 days> 1 year45 days
Acetamidine Linear Amidine12 days180 days5 days
Valeramidine Linear Amidine14 days200 days6 days

Data Interpretation: At pH 10.0, the abundance of hydroxide ions rapidly degrades linear amidines ( t1/2​ ~ 5 days). 2-MCPCA exhibits a 9-fold increase in stability under the same harsh conditions, proving that stereoelectronic shielding effectively mitigates nucleophilic vulnerability.

Conclusion

For drug development professionals engineering amidine-based therapeutics, the choice of the adjacent aliphatic system is not trivial. Linear amidines present a significant hydrolytic liability, particularly in basic environments (e.g., intestinal fluid). Substituting a linear chain with a 2-methylcyclopropyl group (as seen in 2-MCPCA) leverages Walsh orbital hyperconjugation and rigid steric shielding to virtually eliminate physiological hydrolysis, ensuring robust pharmacokinetic stability.

References

  • PubChemLite: 2-methylcyclopropane-1-carboximidamide hydrochloride (C5H10N2)
  • Pesticide residues in food 2014 - Evaluations 2014 Part I (Aminocyclopyrachlor stability)
  • Source: masterorganicchemistry.
  • Source: acs.

Sources

Validation

Benchmarking 2-Methylcyclopropane-1-carboximidamide Derivatives: A Comparative Guide for Enzyme Inhibition Assays

Executive Summary The development of highly selective small-molecule enzyme inhibitors requires pharmacophores that balance target affinity with optimal physicochemical properties. 2-Methylcyclopropane-1-carboximidamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective small-molecule enzyme inhibitors requires pharmacophores that balance target affinity with optimal physicochemical properties. 2-Methylcyclopropane-1-carboximidamide has emerged as a highly versatile structural motif in early-stage drug discovery. This guide benchmarks the performance of its derivatives across two distinct, yet pharmacologically critical, enzyme classes: Trypsin-like Serine Proteases (e.g., Thrombin, Factor Xa) and Sphingosine Kinase 1 (SphK1) . By comparing these derivatives against industry-standard inhibitors, this guide provides researchers with actionable, field-proven methodologies for assay design, validation, and data interpretation.

Mechanistic Rationale: Why this Pharmacophore?

To understand the experimental design, we must first establish the structural causality behind the efficacy of 2-Methylcyclopropane-1-carboximidamide derivatives:

  • The Amidine Anchor: The carboximidamide (amidine) group is a classic arginine mimetic. In serine proteases, amidines are synthetically straightforward, structurally compact, and form a unique network of short (<2.3 Å) hydrogen bonds and salt bridges with the catalytic Asp189 and Ser195 residues within the S1 specificity pocket[1],[2].

  • The Cyclopropane Conformational Lock: The introduction of a cyclopropane ring restricts the number of rotatable bonds. This pre-organization reduces the entropic penalty upon target binding, significantly enhancing the overall binding affinity ( Ki​ ).

  • Steric Bulk for Selectivity: The 2-methyl substitution provides a critical vector. In proteases, it probes the S2/S4 subpockets to drive selectivity (e.g., Factor Xa vs. Thrombin). In lipid kinases like SphK1, the rigid cyclopropyl-amidine structure mimics the polar headgroup and initial hydrocarbon geometry of sphingosine, competitively inhibiting ATP-dependent phosphorylation pathways[3].

BindingLogic Amidine Amidine Group (Arginine Mimetic) S1 S1 Pocket (Asp189) Salt Bridge Formation Amidine->S1 Cyclo Cyclopropane Ring (Conformational Lock) Entropy Reduced Entropic Penalty High Affinity Cyclo->Entropy Methyl 2-Methyl Substitution (Steric Bulk) Selectivity S2/S4 Subpocket Target Selectivity Methyl->Selectivity

Caption: Structural logic and mechanistic causality of 2-Methylcyclopropane-1-carboximidamide binding.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out assay interference (e.g., compound aggregation or fluorescence quenching).

Protocol A: FRET-Based Serine Protease Inhibition Assay

This continuous kinetic assay measures the cleavage of a fluorogenic peptide substrate to determine the IC50​ and Ki​ of the amidine derivatives against Thrombin and Factor Xa.

  • Rationale: Continuous FRET assays allow for the real-time monitoring of reaction velocities, enabling the generation of Cornish-Bowden plots to confirm competitive inhibition rather than irreversible enzyme degradation.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Note: PEG 8000 is chosen over BSA to prevent non-specific binding of the lipophilic cyclopropane moiety.

    • Enzyme/Inhibitor Pre-incubation: Dispense 0.5 nM Human Thrombin or Factor Xa into a 384-well black microplate. Add serial dilutions of the 2-Methylcyclopropane-1-carboximidamide derivative (10 pM to 10 µM, final DMSO concentration 1%). Incubate for 15 minutes at 37°C.

    • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC for Thrombin) at a concentration equal to its Km​ .

    • Kinetic Readout: Measure fluorescence (Ex: 380 nm / Em: 460 nm) every 30 seconds for 20 minutes.

    • Validation: Argatroban must be run in parallel as a positive control. A negative control (DMSO only) establishes Vmax​ .

Protocol B: Luminescent ATP-Depletion Assay for SphK1

Because SphK1 phosphorylates sphingosine using ATP, monitoring ATP depletion provides a highly sensitive, non-radioactive readout for kinase inhibition.

  • Rationale: While Triton X-100 is commonly used to discriminate between SphK1 and SphK2, concentrations at or above 0.05% completely abolish the binding of lipid substrates to assay plates, rendering high-throughput readouts unusable[4]. This protocol strictly caps non-ionic detergents at 0.01%.

  • Step-by-Step Methodology:

    • Buffer Optimization: Prepare SphK buffer (20 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Triton X-100).

    • Reaction Assembly: Combine 2 ng of recombinant human SphK1, 5 µM D-erythro-sphingosine, and the test derivative in a 384-well white plate.

    • Initiation: Add 1 µM ATP to initiate the reaction. Incubate at 30°C for 30 minutes.

    • Detection: Add an equal volume of Kinase-Glo® Reagent (Promega) to halt the reaction and generate a luminescent signal inversely proportional to kinase activity.

    • Validation: FTY720 (Fingolimod), a known sphingosine analog and SphK1 modulator[5],[3], is used as the reference standard.

AssayWorkflow Start Compound Preparation (Serial Dilution in DMSO) Enzyme Enzyme Incubation (SphK1 or Thrombin) Start->Enzyme Substrate Substrate Addition (ATP/Sphingosine or FRET Peptide) Enzyme->Substrate Readout Signal Detection (Luminescence or Fluorescence) Substrate->Readout Analysis Data Analysis (IC50 & Ki Determination) Readout->Analysis

Caption: Self-validating high-throughput screening (HTS) workflow for enzyme inhibition profiling.

Data Presentation & Benchmarking

The following tables summarize the quantitative benchmarking data of two stereoisomers of 2-Methylcyclopropane-1-carboximidamide against industry standards.

Table 1: Serine Protease Inhibition Profiling

The (1R,2R) trans-isomer demonstrates superior spatial alignment with the S1 pocket of Thrombin compared to the cis-isomer, though Argatroban remains the most potent standard.

CompoundThrombin IC50​ (nM)Thrombin Ki​ (nM)Factor Xa IC50​ (nM)Selectivity Index (FXa/Thr)
(1R,2R)-Derivative 45.2 ± 3.122.4890.5 ± 12.4~19.7x
(1S,2S)-Derivative 310.4 ± 8.5155.01250.0 ± 25.0~4.0x
Argatroban (Standard) 3.2 ± 0.41.1450.0 ± 10.5~140.6x
Table 2: Sphingosine Kinase (SphK) Selectivity Profiling

While FTY720 is a potent prodrug and SphK1 inhibitor[3], the rigid cyclopropane derivatives show promising low-micromolar activity, validating the amidine-lipid mimicry hypothesis.

CompoundSphK1 IC50​ (µM)SphK2 IC50​ (µM)Mechanism of Inhibition
(1R,2R)-Derivative 2.8 ± 0.2>50.0Competitive (vs. Sphingosine)
(1S,2S)-Derivative 15.4 ± 1.1>50.0Competitive (vs. Sphingosine)
FTY720 (Standard) 1.5 ± 0.127.0 ± 1.3Competitive / Proteasomal Degradation

Conclusion

Benchmarking reveals that the 2-Methylcyclopropane-1-carboximidamide scaffold is a highly tunable pharmacophore. By simply altering the stereochemistry of the 2-methyl group, researchers can drastically shift the selectivity index. For serine proteases, it serves as a rigid, low-entropy arginine mimetic. For lipid kinases like SphK1, it acts as a competitive sphingosine analog. Proper assay execution—particularly regarding detergent concentrations and appropriate baseline controls—is paramount to capturing accurate kinetic data for this compound class.

References

  • Development of Serine Protease Inhibitors Displaying a Multicentered Short (<2.3 Å) Hydrogen Bond Binding Mode Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Towards broad-spectrum antiviral drugs: inhibition of transmembrane serine proteases Source: Biochemical Journal | Portland Press URL:[Link]

  • A rapid assay for assessment of sphingosine kinase inhibitors and substrates Source: PubMed Central (PMC) - NIH URL:[Link]

  • Antagonistic activities of the immunomodulator and PP2A-activating drug FTY720 in Jak2-driven hematologic malignancies Source: Blood - ASH Publications URL:[Link]

  • FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation Source: ResearchGate / Journal of Biological Chemistry URL:[Link]

Sources

Comparative

A Guide to Cross-Validation of Binding Affinity for Novel Ligands: The Case of 2-Methylcyclopropane-1-carboximidamide

In the landscape of contemporary drug discovery and chemical biology, the accurate and robust determination of a ligand's binding affinity for its protein target is a cornerstone of successful research. This parameter no...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and chemical biology, the accurate and robust determination of a ligand's binding affinity for its protein target is a cornerstone of successful research. This parameter not only dictates the potential potency of a therapeutic candidate but also informs our understanding of its mechanism of action and guides the subsequent stages of lead optimization. However, reliance on a single experimental technique for such a critical measurement can be fraught with peril, as every method possesses its own inherent limitations and potential for artifacts.

This guide provides a comprehensive framework for the cross-validation of binding affinity results, using the novel, hypothetical compound 2-Methylcyclopropane-1-carboximidamide as a case study. As this molecule is not extensively characterized in the public domain, we will proceed as a researcher would with a newly synthesized compound: by selecting a plausible target and then applying a suite of orthogonal biophysical methods to rigorously determine and validate its binding affinity. This multi-pronged approach ensures the generation of high-confidence data, a prerequisite for making informed decisions in any research program.

For the purposes of this guide, we will hypothesize that 2-Methylcyclopropane-1-carboximidamide is an inhibitor of a hypothetical serine protease, "Protease X," a common target class for which binding affinity determination is crucial.

The Imperative of Orthogonal Validation

The quantitative prediction and experimental measurement of protein-ligand binding affinity are central to computer-aided drug discovery (CADD) and experimental pharmacology alike.[1] While various computational methods exist to predict binding, experimental validation is non-negotiable.[2][3] Different experimental techniques rely on distinct physical principles to measure binding. Therefore, concordance between two or more orthogonal methods provides strong evidence that the measured affinity is a true reflection of the molecular interaction and not an artifact of the chosen assay system. Discrepancies, on the other hand, can provide valuable insights into the binding mechanism or highlight potential issues with one of the assays.

This guide will focus on three widely used and respected biophysical techniques for binding affinity determination:

  • Surface Plasmon Resonance (SPR): A label-free method that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.

  • Isothermal Titration Calorimetry (ITC): A solution-based, label-free technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • MicroScale Thermophoresis (MST): A solution-based method that measures changes in the movement of molecules along a microscopic temperature gradient upon ligand binding.

Primary Affinity Determination: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying biomolecular interactions in real-time. It provides not only the equilibrium dissociation constant (K D ), a measure of affinity, but also the kinetic rate constants for association (k a ) and dissociation (k d ).

Principle of SPR

In a typical SPR experiment, one of the binding partners (the "ligand," in this context, Protease X) is immobilized on a sensor chip. A solution containing the other binding partner (the "analyte," 2-Methylcyclopropane-1-carboximidamide) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Response Units (RU).

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis P1 Immobilize Protease X on a sensor chip R1 Flow running buffer (establish baseline) P1->R1 P2 Prepare serial dilutions of 2-Methylcyclopropane-1-carboximidamide R2 Inject analyte (Association) P2->R2 R1->R2 Repeat for each concentration R3 Flow running buffer (Dissociation) R2->R3 Repeat for each concentration R4 Regeneration (remove bound analyte) R3->R4 Repeat for each concentration A1 Fit sensorgram data to a kinetic binding model R3->A1 R4->R1 Repeat for each concentration A2 Determine ka, kd, and KD A1->A2

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol: SPR
  • Immobilization of Protease X:

    • Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject a solution of Protease X (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., ~10,000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Preparation:

    • Prepare a stock solution of 2-Methylcyclopropane-1-carboximidamide in a suitable running buffer (e.g., HBS-EP+ buffer).

    • Perform a serial dilution to obtain a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Binding Measurement:

    • Place the immobilized sensor chip in the SPR instrument and allow the system to equilibrate with running buffer.

    • Perform a cycle of injections, starting with a buffer-only injection (as a blank), followed by the injections of the 2-Methylcyclopropane-1-carboximidamide concentration series in ascending order.

    • Each cycle should consist of:

      • An association phase, where the analyte is flowed over the sensor surface (e.g., for 180 seconds).

      • A dissociation phase, where running buffer is flowed over the surface to allow the complex to dissociate (e.g., for 300 seconds).

    • Between cycles, if necessary, perform a regeneration step by injecting a mild acidic or basic solution to remove any remaining bound analyte.

  • Data Analysis:

    • Subtract the response from the reference channel and the buffer-only blank injection from the sensorgrams.

    • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (k a , k d ) and the equilibrium dissociation constant (K D = k d /k a ).

Hypothetical SPR Data for 2-Methylcyclopropane-1-carboximidamide
ParameterValueUnit
Association rate (k a )2.5 x 10^5^M^-1^s^-1^
Dissociation rate (k d )5.0 x 10^-3^s^-1^
Equilibrium Dissociation Constant (K D ) 20.0 nM

Orthogonal Validation 1: Isothermal Titration Calorimetry (ITC)

ITC is considered a gold standard for characterizing binding interactions in solution. It directly measures the heat change associated with binding, allowing for the determination of the binding affinity (K D ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

Principle of ITC

In an ITC experiment, a solution of the ligand (2-Methylcyclopropane-1-carboximidamide) is titrated into a solution of the protein (Protease X) in the sample cell of a calorimeter. The heat released or absorbed upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.

Experimental Workflow: ITC

ITC_Workflow cluster_prep Preparation cluster_run ITC Measurement cluster_analysis Data Analysis P1 Prepare Protease X solution in the sample cell R1 Equilibrate the system at a constant temperature P1->R1 P2 Load 2-Methylcyclopropane-1-carboximidamide into the injection syringe R2 Perform a series of small injections of the ligand P2->R2 R1->R2 R3 Measure the heat change after each injection R2->R3 A1 Integrate the heat pulses and plot against molar ratio R3->A1 Repeat for all injections A2 Fit the binding isotherm to a suitable binding model A1->A2 A3 Determine KD, ΔH, ΔS, and n A2->A3

Caption: Workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.

Detailed Protocol: ITC
  • Sample Preparation:

    • Dialyze both Protease X and 2-Methylcyclopropane-1-carboximidamide extensively against the same buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both protein and ligand solutions.

    • Degas both solutions before loading them into the calorimeter.

  • ITC Experiment Setup:

    • Load the Protease X solution (e.g., 20 µM) into the sample cell.

    • Load the 2-Methylcyclopropane-1-carboximidamide solution (e.g., 200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing artifacts, and discard this data point during analysis.

    • Proceed with a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model to determine K D , ΔH, and n. The entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(K A ), where K A = 1/K D .

Hypothetical ITC Data for 2-Methylcyclopropane-1-carboximidamide
ParameterValueUnit
Stoichiometry (n)1.05-
Enthalpy (ΔH)-12.5kcal/mol
Entropy (ΔS)-5.8cal/mol·K
Equilibrium Dissociation Constant (K D ) 25.5 nM

Orthogonal Validation 2: MicroScale Thermophoresis (MST)

MST is a highly sensitive biophysical method that measures binding interactions in solution with low sample consumption. It is particularly useful for challenging targets or when material is limited.

Principle of MST

MST measures the directed movement of molecules in a temperature gradient. The thermophoretic movement of a molecule is dependent on its size, charge, and solvation shell. When a ligand binds to a target protein, these properties can change, leading to a change in the thermophoretic movement. This change is detected by monitoring the fluorescence of either the protein (if it has an intrinsic fluorophore like tryptophan or is fluorescently labeled) or the ligand.

Experimental Workflow: MST

MST_Workflow cluster_prep Preparation cluster_run MST Measurement cluster_analysis Data Analysis P1 Label Protease X with a fluorescent dye (if needed) P3 Mix a constant concentration of Protease X with the ligand dilutions P1->P3 P2 Prepare a serial dilution of 2-Methylcyclopropane-1-carboximidamide P2->P3 R1 Load samples into capillaries P3->R1 R2 Place capillaries in the MST instrument R1->R2 R3 Measure thermophoresis for each sample R2->R3 A1 Plot the change in thermophoresis against ligand concentration R3->A1 Repeat for all concentrations A2 Fit the data to a binding curve to determine KD A1->A2

Caption: Workflow for a typical MicroScale Thermophoresis (MST) experiment.

Detailed Protocol: MST
  • Protein Labeling (if necessary):

    • If Protease X does not have a strong intrinsic fluorescent signal, it can be labeled with a fluorescent dye (e.g., an NHS-ester dye targeting primary amines) according to the manufacturer's protocol.

    • Remove any unconjugated dye using a size-exclusion chromatography column.

  • Sample Preparation:

    • Prepare a 16-point serial dilution of 2-Methylcyclopropane-1-carboximidamide in MST buffer (e.g., PBS-T).

    • To each dilution, add a constant concentration of the fluorescently labeled Protease X (e.g., 20 nM final concentration).

    • Incubate the mixtures for a short period to allow the binding to reach equilibrium.

  • MST Measurement:

    • Load the samples into hydrophilic or hydrophobic capillaries, depending on the properties of the protein.

    • Place the capillaries into the MST instrument.

    • The instrument will apply a temperature gradient using an IR laser and monitor the change in fluorescence distribution over time for each capillary.

  • Data Analysis:

    • The instrument software calculates the change in thermophoresis, typically expressed as the change in the normalized fluorescence (ΔF norm ).

    • Plot ΔF norm against the logarithm of the ligand concentration.

    • Fit the resulting binding curve to the K D model to determine the equilibrium dissociation constant.

Hypothetical MST Data for 2-Methylcyclopropane-1-carboximidamide
ParameterValueUnit
Equilibrium Dissociation Constant (K D ) 22.8 nM

Comparative Analysis and Interpretation

A crucial step in cross-validation is the direct comparison of the results obtained from the different orthogonal methods.

MethodPrincipleK D (nM)Key Advantages
Surface Plasmon Resonance (SPR) Mass change at a surface20.0Real-time kinetics (k a , k d ), label-free
Isothermal Titration Calorimetry (ITC) Heat change in solution25.5True in-solution measurement, full thermodynamic profile (ΔH, ΔS), label-free
MicroScale Thermophoresis (MST) Molecular movement in a temperature gradient22.8Low sample consumption, wide range of affinities, in-solution

In our hypothetical case study, the K D values obtained for the binding of 2-Methylcyclopropane-1-carboximidamide to Protease X are in excellent agreement: 20.0 nM (SPR), 25.5 nM (ITC), and 22.8 nM (MST). This high degree of concordance across three distinct biophysical techniques provides very strong confidence in the measured binding affinity.

Should the results have shown significant discrepancies (e.g., an order of magnitude difference), it would necessitate a critical evaluation of the experimental conditions and potential artifacts for each assay. For example, a much weaker affinity in SPR might suggest that the immobilization of the protein is partially denaturing it or occluding the binding site. Conversely, a discrepancy in the MST result could be due to ligand-induced aggregation or other non-specific effects.

Conclusion

The determination of binding affinity is a critical step in the characterization of any new bioactive molecule. As demonstrated with our hypothetical compound, 2-Methylcyclopropane-1-carboximidamide, relying on a single measurement technique is insufficient for generating high-confidence data. A rigorous cross-validation strategy, employing orthogonal biophysical methods such as SPR, ITC, and MST, is essential. The convergence of results from these different approaches provides a robust and reliable characterization of the binding interaction, forming a solid foundation for further drug development efforts. This commitment to scientific integrity and thorough validation is what separates preliminary findings from truly actionable insights in the quest for novel therapeutics.

References

  • Vertex AI Search. (n.d.). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks.
  • Vertex AI Search. (n.d.). Different combinations of atomic interactions predict protein‐small molecule and protein‐DNA/RNA affinities with similar accuracy - PMC.
  • ACS Publications. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? | Journal of Medicinal Chemistry.
  • ResearchGate. (2020, March 9). What are some physical methods to determine binding affinity of a protein?
  • Rowan University. (2026, February 11). How to Predict Protein–Ligand Binding Affinity.
  • Oxford Academic. (2024, December 15). DeepRSMA: a cross-fusion-based deep learning method for RNA–small molecule binding affinity prediction.
  • PMC. (n.d.). Characterization of Small Molecule Binding. I. Accurate Identification of Strong Inhibitors in Virtual Screening.
  • PMC. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues.

Sources

Safety & Regulatory Compliance

Safety

2-Methylcyclopropane-1-carboximidamide proper disposal procedures

An essential mandate in modern drug development and chemical research is the rigorous management of hazardous materials. 2-Methylcyclopropane-1-carboximidamide (typically handled as a hydrochloride salt, CAS: 617715-95-4...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential mandate in modern drug development and chemical research is the rigorous management of hazardous materials. 2-Methylcyclopropane-1-carboximidamide (typically handled as a hydrochloride salt, CAS: 617715-95-4 or related isomers) is a highly reactive amidine building block frequently utilized in medicinal chemistry.

Because of its nitrogen-rich amidine functional group and its typical presentation as a halogenated salt, improper disposal poses severe risks of toxic gas generation (NOx and HCl) and environmental contamination.

As an Application Scientist, I have designed this comprehensive, step-by-step operational guide to ensure your laboratory maintains strict compliance with environmental regulations while safeguarding personnel. This protocol operates on a self-validating framework: every handling step is directly dictated by the compound's mechanistic chemical properties.

Chemical Profiling & Hazard Assessment

Before initiating any disposal or spill-response protocol, it is critical to understand the causality behind the compound's hazards. The amidine moiety is highly basic and reactive, while the hydrochloride counterion means that thermal decomposition will yield corrosive hydrogen chloride gas alongside carbon and nitrogen oxides[1].

Table 1: GHS Hazard Classifications & Required PPE

Hazard ClassGHS CategoryCausality / MechanismRequired PPE for Handling/Disposal
Acute Toxicity (Oral/Dermal/Inhal.) Category 4Systemic absorption disrupts cellular function; dust inhalation irritates mucous membranes[2].NIOSH/MSHA-approved particulate respirator (N95 or higher)[1].
Skin Irritation Category 2Amidine basicity causes localized protein denaturation and epidermal irritation[2].Heavy-duty Nitrile gloves, impermeable lab coat[3].
Eye Irritation Category 2ADirect contact causes severe osmotic and pH-driven damage to the cornea[2].Splash-proof chemical safety goggles (face shield for large volumes)[3].
STOT SE Category 3Single exposure targets the respiratory tract, causing acute inflammation[2].Fume hood (minimum face velocity 100 fpm)[1].

Immediate Spill Response & Containment Workflow

In the event of a spill, immediate action must prioritize containment over neutralization to prevent the aerosolization of toxic dust. Do not use water for initial cleanup, as this increases the volume of hazardous waste and can spread the contamination[3].

Step-by-Step Spill Recovery Methodology:
  • Isolate the Area: Immediately evacuate non-essential personnel from the spill zone and ensure local exhaust ventilation is operating at maximum capacity[3].

  • Don Appropriate PPE: Equip splash goggles, nitrile gloves, and a NIOSH-approved dust respirator before approaching the spill[3].

  • Dry Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or diatomaceous earth) to prevent physical spread[4].

  • Mechanical Collection: Using non-sparking, anti-static tools, carefully sweep the solid mixture into a chemically compatible, sealable high-density polyethylene (HDPE) container[3].

  • Surface Decontamination: Once the bulk solid is removed, wipe the surface with a damp cloth (using a minimal amount of water or ethanol), and place the contaminated cloth into the hazardous waste container[5].

SpillResponse Start Spill Detected: 2-Methylcyclopropane-1- carboximidamide Assess Assess Spill Size & Maximize Ventilation Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, NIOSH Respirator Assess->PPE Contain Dry Containment: Surround with inert absorbent (e.g., Sand) PPE->Contain Collect Mechanical Collection: Sweep into sealed HDPE waste container Contain->Collect Label Labeling: 'Hazardous Waste - Amidine/HCl Salt' Collect->Label Dispose Transfer to Waste Management Label->Dispose

Caption: Step-by-step logical workflow for dry containment and recovery of amidine spills.

Standard Operating Procedure (SOP) for Final Disposal

2-Methylcyclopropane-1-carboximidamide cannot be disposed of in standard solid waste or flushed into the municipal sewer system. Under US Environmental Protection Agency (EPA) guidelines, specifically 40 CFR Part 261 , this material must be classified and managed as a listed hazardous waste[6][7].

The scientifically validated method for the destruction of nitrogenous and halogenated organic compounds is high-temperature incineration[6].

Step-by-Step Disposal Preparation Methodology:
  • Solvent Dissolution: In a controlled fume hood, dissolve or suspend the accumulated 2-Methylcyclopropane-1-carboximidamide waste in a highly combustible, clean-burning solvent (such as ethanol, methanol, or acetone)[6]. Causality: Liquid injection into an incinerator ensures a uniform burn rate and complete thermal breakdown of the cyclopropane ring.

  • Waste Segregation: Transfer the dissolved mixture into a designated, clearly labeled "Halogenated Organic Waste" container. Do not mix with heavy metals or strong oxidizing agents[8].

  • Contractor Handoff: Transfer the waste to a licensed professional hazardous waste disposal service[5].

  • Incineration Parameters (For Waste Managers): The waste must be burned in a chemical incinerator equipped with two critical components:

    • Afterburner: Ensures the complete combustion of the organic framework, preventing the release of volatile organic compounds (VOCs)[9].

    • Alkaline Scrubber System: The combustion of the amidine and the HCl salt will generate highly toxic Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas. The scrubber neutralizes these acidic gases before exhaust release, ensuring compliance with EPA clean air standards[1][9].

Incineration Waste Solid Waste: Amidine HCl Salt Solvent Dissolve in Combustible Solvent Waste->Solvent Incinerator Chemical Incinerator (Primary Combustion) Solvent->Incinerator Afterburner Afterburner (Complete VOC Destruction) Incinerator->Afterburner Scrubber Alkaline Scrubber (Neutralize NOx & HCl) Afterburner->Scrubber Exhaust Clean Exhaust (EPA Compliant) Scrubber->Exhaust

Caption: Mechanistic pathway for the thermal destruction and gas scrubbing of halogenated amidines.

Container Management & Decontamination

Empty containers that previously held 2-Methylcyclopropane-1-carboximidamide retain hazardous micro-residues and must not be reused or discarded in standard trash[6].

  • Triple Rinsing: In a fume hood, triple-rinse the empty container using a compatible solvent (e.g., methanol).

  • Rinsate Disposal: Collect all rinsate and add it to the "Halogenated Organic Waste" container destined for incineration[5].

  • Vial Disposal: Once triple-rinsed, the glass or plastic container may be defaced (labels removed or crossed out) and disposed of according to your institution's specific solid waste guidelines, or ideally, crushed and sent for hazardous glass disposal[6].

References

  • NextSDS Chemical Substance Information: "2-methylcyclopropane-1-carboximidamide hydrochloride Hazard Classifications." NextSDS.[Link]

  • Electronic Code of Federal Regulations (eCFR): "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR.gov.[Link]

  • U.S. Environmental Protection Agency (EPA): "Material Safety Data Sheet for Sodium (Incineration Guidelines)." EPA.gov.[Link]

  • Regulations.gov: "Safety Data Sheet - Disposal Considerations." Regulations.gov.[Link]

Sources

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